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  • Product: 2-Benzyl-2,9-diazaspiro[5.5]undecane
  • CAS: 867006-13-1

Core Science & Biosynthesis

Foundational

Escaping Flatland: The Structural Chemistry and Pharmacological Utility of 2-Benzyl-2,9-diazaspiro[5.5]undecane

Executive Summary The transition from planar, sp²-hybridized scaffolds to three-dimensional, sp³-rich frameworks represents a paradigm shift in modern drug discovery. At the forefront of this movement is 2-Benzyl-2,9-dia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized scaffolds to three-dimensional, sp³-rich frameworks represents a paradigm shift in modern drug discovery. At the forefront of this movement is 2-Benzyl-2,9-diazaspiro[5.5]undecane , a highly constrained spirocyclic diamine. By acting as a sophisticated bioisostere for traditional piperazine rings, this scaffold dramatically alters the physicochemical properties, metabolic stability, and receptor binding profiles of therapeutic candidates. This technical guide explores the structural dynamics, synthetic methodologies, and validated pharmacological applications of this privileged building block.

Chemical Identity & Structural Profiling

2-Benzyl-2,9-diazaspiro[5.5]undecane serves as an advanced intermediate and structural core in medicinal chemistry. The presence of the benzyl group provides critical orthogonal protection, allowing for the selective functionalization of the unprotected secondary amine (N9) while preserving the N2 position during aggressive synthetic steps[1][2].

Table 1: Physicochemical Properties of 2-Benzyl-2,9-diazaspiro[5.5]undecane
PropertyValue / Description
CAS Number 867006-13-1
Molecular Formula C₁₆H₂₄N₂
Molecular Weight 244.38 g/mol
Core Scaffold Spiro[5.5]undecane
Sp³ Character (Fsp³) 0.88 (Highly three-dimensional)
Primary Utility Piperazine/Homopiperazine Bioisostere; Orthogonally protected building block

Conformational Dynamics: The Bioisosteric Rationale

For decades, piperazine has been the default solubilizing moiety and linker in drug design. However, its planar-like chair conformation often leads to poor solubility, off-target promiscuity (particularly with hERG channels), and susceptibility to CYP450-mediated α-oxidation [3].

Replacing piperazine with a diazaspiro[5.5]undecane core forces the molecule into a rigid, orthogonal geometry. The quaternary spiro carbon acts as an anchor, projecting the two nitrogen atoms into distinct, non-overlapping spatial vectors. This "escape from flatland" improves target specificity by allowing the molecule to navigate complex, three-dimensional binding pockets, such as the salt-bridge interactions required for σ2 receptor affinity [4].

Bioisostere A Piperazine Core (Planar, sp2-like character) B 2,9-diazaspiro[5.5]undecane (Orthogonal, high sp3 fraction) A->B Bioisosteric Replacement C Increased 3D Complexity (Escaping Flatland) B->C D Tuned pKa & LogP (Enhanced PK profile) B->D E Steric Shielding (Metabolic Stability) B->E

Fig 1: Bioisosteric replacement of piperazine with a diazaspiro core to improve pharmacokinetics.

Table 2: Comparative Advantages: Piperazine vs. Diazaspiro[5.5]undecane
FeatureTraditional PiperazineDiazaspiro[5.5]undecane
Vector Projection ~180° (Linear/Trans)~109.5° (Orthogonal tuning)
Conformational Rigidity Flexible (Rapid chair flipping)Highly constrained (Sterically locked)
Metabolic Liability High (Prone to α-carbon oxidation)Low (Shielded quaternary spiro center)
Receptor Fit Shallow, surface-level bindingDeep, 3D pocket penetration

Synthetic Methodologies & Core Assembly

The synthesis of the 2-benzyl-2,9-diazaspiro[5.5]undecane scaffold requires precise control over stereochemistry and cyclization. The most robust method involves a cascade [5+1] double Michael addition [5].

Causality in Reagent Selection: The choice of diethylamine as a catalyst in the Michael addition is critical. Stronger bases often trigger the runaway polymerization of the highly reactive divinyl ketone precursors. Diethylamine provides a mild, controlled deprotonation of the active methylene, ensuring high stereoselectivity for the spirocyclic intermediate. Furthermore, the benzyl group at the N2 position is intentionally selected as an orthogonal protecting group; it withstands the harsh reductive conditions (LiAlH₄) used to strip the carbonyls, allowing downstream functionalization of the N9 position.

Synthesis Step1 Step 1: Condensation N-Benzylpiperidone + Active Methylene Step2 Step 2: Spirocyclization Cascade [5+1] Double Michael Addition Step1->Step2 Step3 Step 3: Reduction LiAlH4-mediated Carbonyl Reduction Step2->Step3 Step4 Step 4: Isolation Crystallization of 2-Benzyl Core Step3->Step4

Fig 2: Step-by-step synthetic workflow for the 2-Benzyl-2,9-diazaspiro[5.5]undecane scaffold.

Protocol 1: Synthesis of the 2-Benzyl-2,9-diazaspiro[5.5]undecane Scaffold
  • Condensation & Cyclization: Dissolve N-benzylpiperidone and an active methylene compound (e.g., N,N-dimethylbarbituric acid) in anhydrous dichloromethane (DCM). Introduce the divinyl ketone derivative dropwise.

  • Base Catalysis: Add a catalytic amount of diethylamine (0.2 eq). Stir the mixture at ambient temperature for 12–16 hours. The base initiates the cascade [5+1] double Michael addition, forming the spiro-tetraone intermediate.

  • Reduction: Isolate the intermediate and dissolve it in anhydrous tetrahydrofuran (THF). Cool to 0°C under inert argon. Slowly add Lithium Aluminum Hydride (LiAlH₄, 4.0 eq) to reduce all carbonyl groups. Reflux for 8 hours.

  • Self-Validating Quench (Fieser Method): To ensure complete reduction and prevent aluminum toxicity in downstream assays, quench the reaction strictly using the Fieser method: for every n grams of LiAlH₄, add n mL H₂O, n mL 15% NaOH, and 3n mL H₂O. Filter the granular aluminum salts.

  • Characterization: Verify the absence of carbonyl peaks (C=O stretch ~1700 cm⁻¹) via FT-IR. Confirm the structural integrity via ¹H-NMR, specifically identifying the characteristic AB quartet of the benzyl methylene protons at ~3.5 ppm.

Pharmacological Applications & Target Engagement

Derivatives of 2,9-diazaspiro[5.5]undecane have shown remarkable efficacy in neuro-oncology and neuropharmacology. High-throughput screening has identified these spirocycles as potent inducers of the Endoplasmic Reticulum Stress Response (ERSR) in 3D glioma models [6][7].

By depleting intracellular Ca²⁺ stores, the diazaspiro core triggers the Unfolded Protein Response (UPR), leading to the upregulation of the GRP78 chaperone protein and, ultimately, apoptosis-mediated cell death in glioblastoma cells.

Pathway L Diazaspiro[5.5]undecane Derivative ER Endoplasmic Reticulum (Intracellular Ca2+ Depletion) L->ER Target Binding UPR Unfolded Protein Response (GRP78 Upregulation) ER->UPR Ca2+ Efflux Apop Apoptosis-Mediated Cell Death UPR->Apop Chronic Stress

Fig 3: Mechanistic pathway of diazaspiro-induced ER stress and subsequent apoptosis in glioma.

Protocol 2: GRP78-Luciferase Biosensor Assay for ERSR Activation

This self-validating high-throughput protocol quantifies the biological activity of diazaspiro derivatives.

  • Cell Preparation: Plate U87-MG glioma cells stably transfected with a GRP78-luciferase reporter construct into 384-well white solid-bottom plates at a density of 2,000 cells/well.

  • Compound Administration: Using an acoustic liquid handler, pin-transfer the 2-benzyl-2,9-diazaspiro[5.5]undecane derivatives to generate a 10-point concentration-response curve (10 nM to 50 μM).

  • Incubation: Incubate the plates for 16–24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for sufficient UPR activation and luciferase expression.

  • Detection: Add 10 μL of Steady-Glo® Luciferase Assay System reagent to each well. The lysis buffer ruptures the cells, allowing the luciferin substrate to react with the expressed luciferase. Read luminescence after 15 minutes.

  • Assay Validation: The assay's trustworthiness is self-validated by calculating the Z'-factor. A Z'-factor > 0.5 between the positive control (Thapsigargin, a known ER Ca²⁺ ATPase inhibitor) and the negative vehicle control (DMSO) confirms an excellent, reproducible assay window. Edge effects are actively mitigated by filling the outermost wells of the microplate with sterile PBS.

References

  • Martinez, N. J., et al. (2016). "A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models." PLOS One. URL: [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2." Journal of Agricultural and Food Chemistry (ACS Publications). URL: [Link]

  • McCurdy, C. R., et al. (2022). "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." National Institutes of Health (PMC). URL: [Link]

  • Kotha, S., et al. (2015). "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones." Arabian Journal of Chemistry. URL: [Link]

Sources

Exploratory

Escaping Flatland: The Therapeutic Potential of 2,9-Diazaspiro[5.5]undecane Scaffolds in Modern Drug Discovery

Executive Summary The historical over-reliance on planar, sp2-hybridized aromatic systems in compound libraries has frequently contributed to high clinical attrition rates due to poor physicochemical properties and off-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The historical over-reliance on planar, sp2-hybridized aromatic systems in compound libraries has frequently contributed to high clinical attrition rates due to poor physicochemical properties and off-target promiscuity. To navigate out of this "flatland," modern medicinal chemistry has pivoted toward sp3-rich, conformationally restricted architectures. Among these, the 2,9-diazaspiro[5.5]undecane scaffold—a spirocyclic dipiperidine—has emerged as a highly privileged structural motif. By projecting its pharmacophoric elements across distinct three-dimensional vectors, this scaffold enables highly selective target engagement while maintaining excellent metabolic stability. This technical guide explores the mechanistic rationale, therapeutic applications, and self-validating synthetic protocols associated with this critical scaffold.

Structural Rationale & Pharmacological Modalities

Oncology: Endoplasmic Reticulum Stress Response (ERSR) Activation

The endoplasmic reticulum (ER) is a critical hub for protein folding and intracellular calcium (Ca²⁺) storage. In highly aggressive cancers such as glioblastoma, the ER stress response (ERSR) is often hijacked to promote tumor survival. However, hyper-activation of the ERSR can forcefully trigger apoptosis.

A landmark quantitative high-throughput screen (qHTS) of over 425,000 compounds identified the 2,9-diazaspiro[5.5]undecane core as a potent ERSR activator [1]. Mechanistically, these compounds deplete intracellular Ca²⁺ stores, forcing the dissociation of the chaperone protein GRP78 (BiP) from ER transmembrane sensors. This initiates the Unfolded Protein Response (UPR), culminating in apoptosis-mediated cell death in patient-derived 3D glioma models[1]. Crucially, structure-activity relationship (SAR) studies demonstrated that replacing the spirocyclic core with acyclic or planar bicyclic systems resulted in a near-total loss of potency, proving that the precise dihedral angles of the spiro-fusion are strictly required for target binding[1].

ER_Stress A 2,9-Diazaspiro Scaffold B ER Ca2+ Depletion A->B Target Binding C GRP78/BiP Dissociation B->C Stress Signal D UPR Activation (IRE1/PERK) C->D Unfolded Proteins E Apoptosis (Glioma Cells) D->E Terminal Stress

Mechanism of 2,9-diazaspiro[5.5]undecane-induced ER stress and apoptosis in glioma models.

Neuropharmacology: Multimodal Analgesia

The spirocyclic framework is uniquely suited for designing multimodal drugs—single molecules that simultaneously modulate multiple targets. In the context of pain management, derivatives structurally related to the diazaspiro core, such as 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecanes, have been pioneered as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists[2].

The spatial segregation provided by the spiro center allows one piperidine ring to project the MOR agonist pharmacophore, while the other ring projects the σ1R antagonist moiety without steric clash. In vivo models demonstrate that these dual ligands provide analgesia comparable to oxycodone but with significantly reduced peripheral side effects (e.g., constipation), validating the scaffold's capacity to host multiple pharmacophores[2].

Targeted Cancer Therapy: GRP75 Inhibition

Recent advancements have expanded the utility of diazaspiro scaffolds into endometrial cancer. Novel azaphenothiazine derivatives incorporating a 3,9-diazaspiro[5.5]undecane or 2,9-diazaspiro[5.5]undecane tertiary amine ring (TAR) have been discovered to suppress tumor proliferation [3]. These compounds target GRP75, impairing its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R) and disrupting mitochondrial Ca²⁺ homeostasis[3].

Synthetic Methodologies & Library Assembly

The true power of the 2,9-diazaspiro[5.5]undecane scaffold lies in its synthetic tractability. Commercially available as orthogonally protected building blocks (e.g., tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate), the scaffold allows for sequential, site-selective functionalization.

Protocol 1: Sequential Functionalization of Orthogonally Protected Scaffolds

Objective : To generate a diverse library of lead candidates by sequentially derivatizing the N2 and N9 positions. Causality & Design : Orthogonal protection is critical. The N9 position is masked with a tert-butyloxycarbonyl (Boc) group, rendering it unreactive, while the N2 secondary amine remains free for initial functionalization. This prevents symmetric di-alkylation and allows for asymmetric vector projection.

Step-by-Step Methodology :

  • N2 Derivatization (Reductive Amination) : Dissolve tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous dichloroethane (DCE). Add sodium triacetoxyborohydride (STAB, 1.5 eq).

    • Rationale: STAB is chosen over sodium borohydride because it is milder and selectively reduces the iminium ion intermediate without reducing the unreacted aldehyde, ensuring high yields and preventing alcohol byproducts.

  • Reaction Quench & Extraction : After 12 hours, quench with saturated aqueous NaHCO₃ to neutralize the acid generated and partition the organic layer.

  • Boc Deprotection : Treat the isolated N2-alkylated intermediate with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at 0°C for 2 hours.

    • Rationale: The low temperature minimizes potential side reactions (e.g., tert-butyl cation alkylation of electron-rich rings). The TFA selectively cleaves the carbamate, liberating the N9 amine.

  • N9 Functionalization (Amidation/Cross-Coupling) : React the deprotected scaffold with an acyl chloride (1.1 eq) in the presence of N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DCM.

    • Rationale: DIPEA acts as a non-nucleophilic base to scavenge HCl, driving the reaction to completion without competing as a nucleophile.

  • Validation : Confirm the asymmetric substitution via 2D NMR (HSQC/HMBC) to ensure the spirocyclic core remains intact and functionalization occurred at the correct nitrogens.

Synthesis N1 N9-Boc Protected 2,9-Diazaspiro[5.5]undecane N2 N2 Functionalization (Reductive Amination) N1->N2 Step 1: Diversify N2 N3 Boc Deprotection (TFA/DCM) N2->N3 Step 2: Unmask N9 N4 N9 Functionalization (Cross-Coupling) N3->N4 Step 3: Diversify N9 N5 Lead Candidate Library N4->N5 Step 4: Screening

Orthogonal functionalization workflow for 2,9-diazaspiro[5.5]undecane library assembly.

Biological Evaluation: Self-Validating Assay Systems

To ensure that synthesized diazaspiro compounds engage their intended targets without off-target artifacts, robust, self-validating biological assays are required.

Protocol 2: qHTS for ERSR Activation using a GRP78-Luciferase Biosensor

Objective : To quantify the ER stress induction potential of 2,9-diazaspiro[5.5]undecane derivatives in glioma cells. Causality & Design : GRP78 is the master regulator of the UPR. By fusing the GRP78 promoter to a luciferase reporter, ER stress can be quantified via luminescence. A self-validating system must account for false positives (e.g., compounds that directly stabilize the luciferase enzyme rather than inducing the promoter).

Step-by-Step Methodology :

  • Cell Seeding : Plate U87-MG glioma cells stably transfected with the GRP78-luciferase reporter into 384-well plates at 2,000 cells/well.

  • Compound Treatment : Dispense the diazaspiro library in a 7-point dose-response format (10 nM to 50 μM) using acoustic liquid handling.

    • Rationale: A full dose-response curve is essential to calculate accurate AC₅₀ values and identify biphasic responses indicative of generalized cytotoxicity at high doses.

  • Positive/Negative Controls : Include Thapsigargin (a known ER Ca²⁺ ATPase inhibitor) as a positive control, and DMSO as the vehicle negative control.

  • Orthogonal Validation (Self-Validation Step) : To rigorously decouple false positives, run a parallel counter-screen using cells constitutively expressing CMV-luciferase. Compounds that increase luminescence in both assays are flagged as direct enzyme stabilizers and discarded.

  • Viability Multiplexing : Post-luminescence reading, add a fluorogenic protease biomarker (e.g., CellTiter-Fluor) to measure live-cell protease activity.

    • Rationale: This confirms whether ERSR activation directly correlates with the desired phenotypic outcome (apoptosis) or if the cells survive the stress response.

Quantitative Data Summary

The following table summarizes the pharmacological profiling of diazaspiro scaffolds across various disease models, demonstrating their broad therapeutic utility.

Scaffold CoreTarget / MechanismDisease ModelEfficacy Metric
2,9-Diazaspiro[5.5]undecane ERSR Activation (Ca²⁺ depletion)3D Glioma (U87-MG)Dose-dependent apoptosis
1-Oxa-4,9-diazaspiro[5.5]undecane MOR Agonist / σ1R AntagonistIn vivo Pain ModelsEquianalgesic to Oxycodone
3,9-Diazaspiro[5.5]undecane GRP75 Inhibition (IP3R disruption)Endometrial Cancer (ISK cells)IC₅₀: 5.37 μM
1,9-Diazaspiro[5.5]undecane NPY Y5 AntagonismObesity / Metabolic SyndromeHigh binding affinity

Conclusion

The 2,9-diazaspiro[5.5]undecane scaffold represents a triumph of modern medicinal chemistry, offering a robust solution to the limitations of planar drug candidates. By providing a rigid, three-dimensional framework capable of orthogonal functionalization, it enables the rapid assembly of libraries targeting complex pathologies—from glioblastoma to chronic pain. As drug discovery continues to embrace structural complexity, spirocyclic dipiperidines will undoubtedly remain at the forefront of therapeutic innovation.

References

  • A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models Source: PLOS One / PubMed Central (PMC) URL:[Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Discovery of Novel Azaphenothiazine Derivatives to Suppress Endometrial Cancer by Targeting GRP75 to Impair Its Interaction with IP3R and Mitochondrial Ca2+ Homeostasis Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Foundational

The 3D Advantage: 2-Benzyl-2,9-diazaspiro[5.5]undecane as a Privileged Scaffold in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The transition from planar, sp2-hybridized aromatic rings to three-dimensional, s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures represents a paradigm shift in modern medicinal chemistry. At the forefront of this "escape from flatland" is the 2-benzyl-2,9-diazaspiro[5.5]undecane scaffold. By orienting two piperidine rings orthogonally around a central spiro carbon, this privileged structure provides unique exit vectors for functional groups, drastically improving physicochemical properties and target specificity. This whitepaper details the mechanistic rationale, pharmacological applications, and validated experimental protocols for leveraging this scaffold in drug discovery.

Mechanistic Rationale: The "Escape from Flatland" Paradigm

Historically, drug discovery relied heavily on flat, biaryl structures due to their synthetic accessibility. However, these planar molecules often suffer from poor aqueous solubility, high metabolic liability, and promiscuous off-target binding.

The integration of the 2,9-diazaspiro[5.5]undecane core directly addresses these liabilities. The spirocyclic framework introduces conformational rigidity and novel three-dimensional exit vectors, a principle critical for advanced chemical systems[1]. The strategic placement of a benzyl group at the N2 position serves a dual purpose:

  • Lipophilic Anchoring: It occupies deep, hydrophobic pockets within G-protein-coupled receptors (GPCRs).

  • Regioselective Shielding: It sterically differentiates the two nitrogen atoms, allowing for the selective functionalization of the N9 position without requiring orthogonal protecting groups.

Table 1: Physicochemical Comparison of Scaffolds
PropertyPlanar Aromatic (e.g., Biphenyl)Spirocyclic (2,9-Diazaspiro[5.5]undecane)Impact on Drug Design
Fraction sp3 (Fsp3) Low (< 0.3)High (> 0.8)Enhanced aqueous solubility and reduced toxicity.
3D Conformation Planar (1D/2D vectors)Orthogonal (3D vectors)Access to novel, complex binding pockets.
Lipophilicity (LogP) Typically High (> 4.0)Moderate / TunableImproved metabolic stability and clearance rates.
Target Specificity Promiscuous (Intercalation risk)Highly SpecificReduced off-target binding and side effects.

Pharmacological Landscape and Target Engagement

The orthogonal projection of the 2,9-diazaspiro[5.5]undecane scaffold allows it to engage diverse biological targets with high affinity.

Oncology: Endoplasmic Reticulum Stress Response (ERSR)

Recent 2 have identified 2,9-diazaspiro[5.5]undecane derivatives as potent inducers of the Endoplasmic Reticulum Stress Response (ERSR)[2]. These compounds deplete intracellular Ca2+ stores, leading to the upregulation of the chaperone protein GRP78. In 3D glioma cell models (e.g., U87-MG), this prolonged stress triggers apoptosis-mediated cell death, presenting a novel therapeutic avenue for glioblastoma[2].

ERSR_Signaling L Diazaspiro[5.5]undecane Derivative ER ER Ca2+ Depletion L->ER Target Binding GRP GRP78 Upregulation ER->GRP Stress Signal UPR Unfolded Protein Response (UPR) Activation GRP->UPR Apo Apoptosis in Glioma Cells UPR->Apo Sustained Stress

ERSR pathway activation by diazaspiro[5.5]undecane derivatives leading to glioma apoptosis.

Neurology: Orexin Receptor Antagonism

The spirocyclic core is also highly privileged in the central nervous system (CNS) space. Both 1,9- and 3 have been utilized to develop dual antagonists for orexin receptors (OX1R and OX2R)[3]. These receptors regulate sleep, metabolism, and energy homeostasis. The 3D nature of the scaffold perfectly mimics the binding conformation of endogenous neuropeptides, yielding high-affinity antagonists (pKi 0.34–9.34)[4].

Table 2: Biological Targets of Diazaspiro[5.5]undecane Derivatives
Biological TargetDisease IndicationMechanism of ActionActivity / AffinityReference
Endoplasmic Reticulum Glioma (Oncology)Ca2+ Depletion / GRP78 UpregulationCytotoxic (Apoptosis induction)[2]
Orexin Receptors (OX1R/2R) Sleep DisordersDual Receptor AntagonismpKi ~ 0.34 - 9.34[3],[4]

Experimental Workflows & Validated Protocols

To harness the 2-benzyl-2,9-diazaspiro[5.5]undecane scaffold, researchers must execute precise synthetic functionalization and robust biological screening.

Synthetic_Workflow A Spirocyclic Core Synthesis (Double Michael Addition) B Selective N2-Benzylation (Reductive Amination) A->B C 2-Benzyl-2,9-diazaspiro[5.5]undecane (Scaffold) B->C D N9-Functionalization (Amidation/Sulfonylation) C->D E High-Throughput Screening (Target Validation) D->E

Workflow for the synthesis and biological screening of 2-benzyl-2,9-diazaspiro[5.5]undecane.

Protocol 4.1: Regioselective N9-Functionalization of the Scaffold

Objective: Synthesize targeted derivatives while preserving the 3D spirocyclic core. Causality & Rationale: The N2-benzyl group acts as a steric shield and lipophilic anchor. Because the N2 position is tertiary and sterically encumbered, electrophiles will selectively react at the secondary N9 amine. We utilize mild basic conditions (DIPEA) to prevent the cleavage of the benzyl group, ensuring a self-validating regioselective coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-benzyl-2,9-diazaspiro[5.5]undecane (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere to prevent oxidative degradation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Rationale: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct without competing for the electrophile.

  • Electrophile Coupling: Dropwise add the desired electrophile (e.g., an acyl chloride or sulfonyl chloride) (1.1 eq) at 0°C. Stir for 1 hour, then warm to room temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with DCM (3x), wash with brine, and dry over anhydrous Na2SO4.

  • Validation & QC: Purify via flash chromatography. Confirm regioselectivity via 1H NMR (absence of the N9 secondary amine proton and downfield shift of the adjacent spiro-piperidine protons) and LC-MS.

Protocol 4.2: High-Throughput GRP78-Luciferase ERSR Assay

Objective: Quantify the induction of the ER stress response by the synthesized derivatives in glioma cells[2]. Causality & Rationale: U87-MG cells possess a robust baseline ER function, making them highly sensitive to Ca2+ depletion. By utilizing a luciferase reporter linked to the GRP78 promoter, we translate the complex biological stress response into a highly sensitive, scalable, and self-validating luminescent readout.

Step-by-Step Methodology:

  • Cell Seeding: Plate U87-MG cells stably expressing the GRP78-luciferase reporter in 384-well white opaque plates at a density of 2,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Compound Treatment: Pin-transfer the N9-functionalized diazaspiro derivatives (dissolved in DMSO) into the wells to achieve a final concentration gradient (e.g., 0.1 μM to 20 μM).

  • Control Implementation:

    • Positive Control: Treat designated wells with 1 μM Thapsigargin. Rationale: Thapsigargin is a known SERCA pump inhibitor that artificially depletes ER Ca2+, validating the assay's responsiveness.

    • Negative Control: 0.1% DMSO vehicle.

  • Incubation & Readout: Incubate for 16 hours. Add a steady-glo luciferase assay reagent (equal volume to culture media). Incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Validation & QC: Read luminescence using a microplate reader. Calculate the fold-induction of GRP78 relative to the DMSO control. A compound is validated as an ERSR inducer if it achieves >3-fold luminescence induction with a dose-dependent response curve.

Conclusion

The 2-benzyl-2,9-diazaspiro[5.5]undecane scaffold is a masterclass in structural medicinal chemistry. By escaping flatland, it offers researchers a highly tunable, 3D framework capable of engaging difficult targets—from ER stress pathways in glioblastoma to complex GPCR networks in the CNS. Adhering to the synthetic and biological protocols outlined above ensures high-fidelity data generation and accelerates the translation of these privileged structures into clinical candidates.

References

  • A High-Throughput Screen Identifies 2,9-Diazaspiro[5.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.
  • 7-Methyl-7-azaspiro[3.5]nonan-1-amine (Escape from Flatland & Azaspiro Frameworks)
  • 6,9-Diazaspiro[4.5]decan-7-one hydrochloride (Orexin Receptor Affinities)

Sources

Exploratory

Conformational analysis of spiro[5.5]undecane derivatives

An In-depth Technical Guide to the Conformational Analysis of Spiro[5.5]undecane Derivatives Authored by a Senior Application Scientist Abstract The spiro[5.5]undecane framework, characterized by two cyclohexane rings sh...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Conformational Analysis of Spiro[5.5]undecane Derivatives

Authored by a Senior Application Scientist

Abstract

The spiro[5.5]undecane framework, characterized by two cyclohexane rings sharing a single carbon atom, is a prevalent structural motif in numerous natural products, alkaloids, and pharmacologically active compounds.[1] Its unique three-dimensional architecture and conformational intricacies are pivotal to its biological function, influencing receptor binding, metabolic stability, and pharmacokinetic properties. This guide provides a comprehensive exploration of the conformational landscape of spiro[5.5]undecane and its derivatives. We delve into the fundamental principles of its stereochemistry, the profound influence of heteroatomic substitution and stereoelectronic effects, and the advanced analytical and computational methodologies employed for its characterization. This document is intended to serve as a key resource for researchers, scientists, and drug development professionals engaged in the design and analysis of spirocyclic systems.

The Fundamental Stereochemistry of the Spiro[5.5]undecane Skeleton

The parent spiro[5.5]undecane is not a simple, achiral molecule as a cursory glance might suggest. Its conformational behavior is dictated by the chair conformations of its constituent cyclohexane rings. The spiro-fusion of these two rings creates a chiral system.[2][3] Even in its unsubstituted form, the molecule lacks a plane of symmetry and exists as a pair of enantiomers, which can be described by a helical arrangement (P for right-handed and M for left-handed).[1][4] This inherent chirality has been a historically overlooked aspect of its stereochemistry.[2][3]

The two chair rings can interconvert through a ring-flipping process, leading to a dynamic equilibrium between enantiomeric conformations. Understanding this fundamental flexibility is the cornerstone for analyzing more complex, substituted derivatives.

Caption: Conformational inversion of spiro[5.5]undecane between its two enantiomeric chair-chair forms.

The Influence of Heteroatoms: Stereoelectronic Effects

The introduction of heteroatoms, particularly oxygen, into the spiro[5.5]undecane skeleton dramatically alters its conformational preferences. These changes are primarily governed by stereoelectronic effects, most notably the anomeric and exo-anomeric effects.[5][6]

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygens in an acetal) to occupy an axial position, despite the steric strain this may induce.[7][8] This is attributed to a stabilizing hyperconjugation interaction between a lone pair on one oxygen atom and the antibonding (σ*) orbital of the adjacent C-O bond.[5]

A compelling illustration of this principle is the comparison between 1-oxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecane (a spiroketal).

  • 1-Oxaspiro[5.5]undecane : This compound is conformationally mobile at room temperature, existing as a rapidly equilibrating mixture of two chair-chair conformers. Standard steric effects are sufficient to predict their relative energies.[9][10]

  • 1,7-Dioxaspiro[5.5]undecane : In stark contrast, this spiroketal is conformationally rigid, locked into a single conformation at room temperature.[9][10] This rigidity is a direct consequence of the dual anomeric effects present in the spiroketal linkage. The conformation that maximizes these stabilizing stereoelectronic interactions (by having oxygen lone pairs antiperiplanar to C-O bonds) is overwhelmingly favored, effectively preventing ring inversion.[5][7][9]

These effects are critical in drug design, as locking a molecule into a specific, biologically active conformation can significantly enhance its potency and selectivity.

Methodologies for Conformational Analysis

A multi-faceted approach combining spectroscopic, crystallographic, and computational techniques is essential for a thorough conformational analysis of spiro[5.5]undecane derivatives.

NMR Spectroscopy: Probing Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformational behavior of molecules in solution.[11][12] For spiro[5.5]undecane derivatives, ¹H and ¹³C NMR provide a time-averaged picture of the molecular structure at room temperature.

Dynamic NMR (DNMR) is employed to investigate processes like ring inversion.[13][14] By recording spectra at different temperatures (Variable Temperature NMR), one can slow down the conformational exchange on the NMR timescale.

  • At high temperatures , rapid inversion leads to averaged signals for atoms that exchange between different magnetic environments.

  • As the temperature is lowered , the rate of inversion decreases, causing these signals to broaden.

  • At the coalescence temperature , the individual signals merge into a single broad peak.

  • At low temperatures (the slow-exchange regime), separate, sharp signals for each distinct conformer can be observed, allowing for their individual characterization and quantification.[9]

The energy barrier for the inversion process (ΔG‡) can then be calculated from the coalescence temperature, providing quantitative data on the molecule's flexibility.

  • Sample Preparation: Dissolve 5-10 mg of the spiro[5.5]undecane derivative in a suitable deuterated solvent with a low freezing point (e.g., deuterated toluene, d₈-toluene, or deuterated dichloromethane, CD₂Cl₂). The sample must be pure and free of moisture.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Temperature Reduction: Lower the probe temperature in controlled increments (e.g., 10 K steps). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence: Observe the spectral changes, paying close attention to protons that are expected to exchange environments during ring inversion (e.g., axial and equatorial protons of a CH₂ group). Note the temperature at which the separate signals for these protons coalesce into a single broad peak.

  • Low-Temperature Spectrum: Continue to lower the temperature until well-defined, sharp signals for the individual conformers are resolved in the slow-exchange regime.

  • Data Analysis:

    • Integrate the signals at low temperature to determine the relative populations of the conformers and calculate the difference in Gibbs free energy (ΔG°) between them.

    • Use the Eyring-Polanyi equation to calculate the free energy of activation (ΔG‡) for the inversion process from the coalescence temperature (Tc) and the frequency separation (Δν) of the exchanging signals at low temperature.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[15][16] It reveals precise bond lengths, bond angles, and the exact conformation adopted by the molecule in the crystal lattice. While this conformation may not always be the lowest energy form in solution, it provides an invaluable experimental benchmark for validating the results of computational models and interpreting solution-state NMR data.[4][17]

Computational Chemistry: Quantifying Conformational Energies

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are indispensable for elucidating the relative stabilities of different conformers.[18][19] These methods allow for the calculation of thermodynamic parameters like Gibbs free energy (G), providing a quantitative ranking of conformational stability.[18]

A typical workflow involves identifying all possible low-energy conformers, performing geometry optimizations, and then calculating their relative energies. This theoretical insight is crucial for rationalizing experimentally observed conformational preferences.

The following table summarizes the relative Gibbs free energies (ΔG) for the three main conformations of 1,7-dihetero-spiro[5.5]undecanes, as determined by DFT calculations. Conformation A, which benefits from two stabilizing anomeric interactions, is consistently the most stable.[18]

Compound (X=)Conformation A (ΔG, kcal/mol)Conformation B (ΔG, kcal/mol)Conformation C (ΔG, kcal/mol)
Oxygen (O)0.00+5.31+7.21
Sulfur (S)0.00+3.83+5.65
Selenium (Se)0.00+3.41+5.10
Data adapted from a study by Faal et al., calculated at the B3LYP/6-311+G* level of theory.[18]*

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Caption: A typical computational workflow for the conformational analysis of spiro[5.5]undecane derivatives.

Application in Drug Development: Nicotinic Acetylcholine Receptor (nAChR) Antagonists

The spiro[5.5]undecane scaffold is found in several natural product alkaloids that act as potent antagonists of nicotinic acetylcholine receptors (nAChRs).[1][18] These receptors are ligand-gated ion channels crucial for synaptic transmission, and their dysregulation is implicated in various neurological disorders, making them important drug targets.[18]

The therapeutic action of these spiro-compounds stems from their ability to competitively bind to the nAChR, preventing the binding of the endogenous neurotransmitter, acetylcholine. This blockade inhibits the influx of cations (Na⁺, Ca²⁺) and disrupts the downstream signaling cascades that are normally activated by the receptor.[18] The precise three-dimensional conformation of the spiro[5.5]undecane derivative is critical for its affinity and selectivity for the nAChR binding site. Conformational analysis, therefore, is not merely an academic exercise but a vital component of the rational design of novel and more effective nAChR modulators for therapeutic use.

nAChR_Signaling cluster_pathway Normal Signaling Pathway cluster_inhibition Inhibition by Antagonist ACh Acetylcholine (Agonist) nAChR nAChR ACh->nAChR Binds Ion Cation Influx (Na+, Ca2+) nAChR->Ion Opens Channel Signal Downstream Signaling (e.g., PI3K/Akt, MAPK) Ion->Signal Activates Antagonist Spiro[5.5]undecane Derivative Blocked_nAChR nAChR (Blocked) Antagonist->Blocked_nAChR Binds & Blocks No_Ion No Ion Influx Blocked_nAChR->No_Ion Channel Remains Closed

Caption: Inhibition of the nAChR signaling pathway by a spiro[5.5]undecane-based antagonist.

Conclusion

The conformational analysis of spiro[5.5]undecane derivatives is a complex but essential field of study, with direct implications for the development of new therapeutics. The stability and geometry of these molecules are governed by a delicate balance of steric strain, inherent chirality, and powerful stereoelectronic effects. A synergistic application of advanced NMR spectroscopy, X-ray crystallography, and computational chemistry is required to fully elucidate their conformational landscapes. The insights gained from these analyses provide a foundational understanding that enables the rational design of conformationally-defined spirocyclic compounds with optimized biological activity.

References

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Sources

Foundational

The Ascendance of Three-Dimensional Scaffolds: A Technical Guide to 2-Benzyl-2,9-diazaspiro[5.5]undecane as a Bioisosteric Alternative to Piperazine

Abstract In the landscape of modern drug discovery, the piperazine ring has long been revered as a privileged scaffold, a versatile building block that has given rise to a multitude of approved therapeutics.[1][2] Its sy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the piperazine ring has long been revered as a privileged scaffold, a versatile building block that has given rise to a multitude of approved therapeutics.[1][2] Its synthetic tractability and favorable physicochemical properties have made it a cornerstone of medicinal chemistry.[1][3] However, the relentless pursuit of novel chemical space with improved drug-like properties has illuminated the limitations of planar, two-dimensional structures. This guide provides an in-depth technical exploration of 2-Benzyl-2,9-diazaspiro[5.5]undecane, a spirocyclic diamine, as a compelling three-dimensional bioisostere for the traditional piperazine core. We will dissect the rationale behind this scaffold hopping strategy, offering a comparative analysis of physicochemical properties, synthetic considerations, and potential pharmacological advantages. This document is intended for researchers, scientists, and drug development professionals seeking to expand their molecular design toolbox and navigate the evolving terrain of medicinal chemistry.

The Enduring Legacy and Inherent Limitations of the Piperazine Scaffold

The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a recurring motif in a vast number of clinically successful drugs.[4] Its prevalence can be attributed to a confluence of desirable characteristics:

  • Synthetic Versatility: The two secondary amine functionalities provide convenient handles for the introduction of a wide range of substituents, allowing for facile modulation of a compound's properties.[3]

  • Physicochemical Tuning: The basicity of the nitrogen atoms can be readily adjusted to optimize solubility, a critical parameter for oral bioavailability.[1]

  • Proven Pharmacophore: The piperazine ring itself can act as a key pharmacophoric element, engaging in crucial interactions with biological targets.[5]

Despite its storied history, the planarity of the piperazine ring can be a double-edged sword. The increasing focus on targeting complex protein-protein interactions and navigating challenging biological environments has underscored the need for scaffolds with greater three-dimensionality. The inherent rigidity and defined spatial arrangement of atoms in spirocyclic systems offer a solution to this challenge.[6]

The Emergence of Spirocyclic Scaffolds: Embracing the Third Dimension

Spirocycles, characterized by two rings sharing a single common atom, are gaining significant traction in medicinal chemistry.[7][8] This growing interest is fueled by the understanding that increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule often correlates with improved clinical success.[7] The introduction of a spirocyclic core, such as the 2,9-diazaspiro[5.5]undecane system, can confer several advantages:

  • Enhanced Three-Dimensionality: The rigid, non-planar geometry of spirocycles allows for a more precise and directional presentation of substituents into three-dimensional space, potentially leading to improved target engagement and selectivity.[6]

  • Improved Physicochemical Properties: Spirocyclization can lead to an increase in aqueous solubility and metabolic stability compared to their non-spirocyclic counterparts.[9][10]

  • Novel Chemical Space: The exploration of spirocyclic scaffolds opens up new avenues for intellectual property and the discovery of compounds with novel biological activities.[8]

A Head-to-Head Comparison: 2-Benzyl-2,9-diazaspiro[5.5]undecane vs. Piperazine

The strategic replacement of a piperazine ring with a 2-Benzyl-2,9-diazaspiro[5.5]undecane core represents a classic example of bioisosterism, where a structural modification is made to a lead compound to enhance its properties without drastically altering its fundamental biological activity.[11][12] Let's delve into a comparative analysis of these two scaffolds.

Structural and Conformational Analysis

The fundamental difference lies in their topology. Piperazine predominantly adopts a chair conformation, but with a degree of conformational flexibility.[1] In contrast, the 2,9-diazaspiro[5.5]undecane scaffold is a rigid system with a well-defined three-dimensional shape. The benzyl group on the 2-position of the spirocycle further extends its reach into a specific vector in space.

Diagram 1: Structural Comparison

G cluster_0 Piperazine cluster_1 2-Benzyl-2,9-diazaspiro[5.5]undecane Piperazine Spirocycle

Caption: 2D structures of Piperazine and 2-Benzyl-2,9-diazaspiro[5.5]undecane.

Physicochemical Properties: A Quantitative Perspective

The introduction of the spirocyclic core and the benzyl group significantly alters the physicochemical properties of the molecule.

PropertyPiperazine2-Benzyl-2,9-diazaspiro[5.5]undecaneRationale for Difference
Molecular Weight 86.14 g/mol 244.38 g/mol [13]Addition of the spirocyclic framework and benzyl group.
logP (Predicted) -1.12.65[13]Increased lipophilicity due to the hydrocarbon-rich spirocycle and the aromatic benzyl group.
Topological Polar Surface Area (TPSA) 24.1 Ų15.27 Ų[13]The nitrogen atoms in the spirocycle are more sterically shielded, reducing their contribution to the TPSA.
Number of Rotatable Bonds 02[13]The bond connecting the benzyl group to the nitrogen and the C-C bond within the benzyl group are rotatable.
Fraction of sp3 Carbons (Fsp3) 1.00.81While the spirocyclic core is rich in sp3 carbons, the benzyl group introduces sp2 carbons, slightly lowering the overall Fsp3.

This data highlights a key trade-off. While the spirocyclic scaffold increases lipophilicity, which can impact solubility, it also offers a more rigid and defined structure that can be advantageous for target binding. The lower TPSA may also influence cell permeability.

Synthetic Strategies: From Concept to Compound

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program.

Synthesis of N-Substituted Piperazines

The synthesis of N-substituted piperazines is typically straightforward, often involving direct alkylation or acylation of the piperazine ring.[3] This simplicity has been a major driver of its widespread use.

Diagram 2: General Synthesis of N,N'-Disubstituted Piperazines

G Piperazine Piperazine Monosubstituted_Piperazine Monosubstituted_Piperazine Piperazine->Monosubstituted_Piperazine R1-X, Base Disubstituted_Piperazine Disubstituted_Piperazine Monosubstituted_Piperazine->Disubstituted_Piperazine R2-Y, Base

Caption: A simplified workflow for piperazine derivatization.

Synthesis of 2-Benzyl-2,9-diazaspiro[5.5]undecane

The synthesis of diazaspiro[5.5]undecane cores is more complex, often requiring multi-step sequences.[14][15] A general approach involves the construction of a suitably functionalized piperidone precursor followed by an intramolecular cyclization to form the spirocyclic system.

Experimental Protocol: A Representative Synthesis of a 2,9-Diazaspiro[5.5]undecane Core

This is a generalized protocol based on literature precedents and should be adapted and optimized for specific substrates and scales.

Step 1: Synthesis of N-Benzyl-4-piperidone

  • To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a base such as triethylamine (2.5 equivalents).

  • Add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield N-benzyl-4-piperidone.

Step 2: Knoevenagel Condensation

  • To a solution of N-benzyl-4-piperidone (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in a solvent like ethanol, add a catalytic amount of a base such as piperidine.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

Step 3: Michael Addition and Cyclization

  • The product from the previous step can undergo a Michael addition with a suitable nucleophile, followed by an intramolecular cyclization to form the diazaspiro[5.5]undecane core. The specific conditions for this step can vary significantly depending on the desired substitution pattern.[16]

Step 4: Reduction and Final Product Formation

  • The resulting intermediate can be reduced using a reducing agent like lithium aluminum hydride (LAH) to afford the 2-benzyl-2,9-diazaspiro[5.5]undecane scaffold.

Diagram 3: Conceptual Synthetic Workflow for 2,9-Diazaspiro[5.5]undecane

G Start N-Benzyl-4-piperidone Step1 Knoevenagel Condensation Start->Step1 Step2 Michael Addition Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Reduction Step3->Step4 End 2-Benzyl-2,9-diazaspiro[5.5]undecane Step4->End

Caption: High-level overview of a synthetic approach to the spirocyclic core.

Biological Evaluation: A Framework for Comparison

To empirically validate the advantages of the spirocyclic scaffold, a head-to-head comparison with a piperazine-containing analogue in a relevant biological assay is essential.

Experimental Protocol: Comparative Biological Assays

  • Target Binding Assay:

    • Synthesize a pair of compounds: one with the 2-benzyl-2,9-diazaspiro[5.5]undecane core and a close structural analogue containing a piperazine ring.

    • Determine the binding affinity (e.g., Ki or IC50) of each compound for the target of interest using a suitable assay format (e.g., radioligand binding, fluorescence polarization).

  • In Vitro ADME Assays:

    • Solubility: Measure the kinetic and thermodynamic solubility of both compounds using standard methods (e.g., nephelometry).

    • Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes and quantify the rate of metabolism over time.

    • Permeability: Assess the permeability of the compounds using a Caco-2 or PAMPA assay.

Conclusion: A Strategic Choice for Modern Drug Discovery

The choice between a traditional piperazine scaffold and a novel spirocyclic bioisostere like 2-benzyl-2,9-diazaspiro[5.5]undecane is not a matter of simple replacement but a strategic decision driven by the specific challenges of a drug discovery program. While piperazine offers synthetic simplicity and a proven track record, the spirocyclic alternative provides a gateway to enhanced three-dimensionality, improved physicochemical properties, and novel chemical space.

The increased synthetic complexity of spirocycles is a valid consideration. However, as synthetic methodologies continue to advance, the accessibility of these valuable scaffolds will undoubtedly improve. For researchers aiming to tackle challenging biological targets and develop next-generation therapeutics, the strategic incorporation of spirocyclic motifs like 2-benzyl-2,9-diazaspiro[5.5]undecane represents a powerful and forward-looking approach.

References

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  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

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  • ACS Publications. (2025, November 7). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Boc-9-Cbz-2,9-diazaspiro[5.5]undecan-4-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • ResearchGate. (2015, March 22). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 20). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 9-benzyl-2,9-diazaspiro[5.5]undecane. Retrieved from [Link]

  • RSC Publishing. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds.
  • LASSBIO. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]

  • MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]

  • MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

  • LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Retrieved from [Link]

  • MDPI. (2025, November 11). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • ACS Publications. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Procedures for the Debenzylation of 2-Benzyl-2,9-diazaspiro[5.5]undecane

Introduction & Scientific Context The diazaspiro[5.5]undecane scaffold is a privileged structural motif in modern medicinal chemistry. It is frequently utilized in the development of bioactive compounds targeting obesity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The diazaspiro[5.5]undecane scaffold is a privileged structural motif in modern medicinal chemistry. It is frequently utilized in the development of bioactive compounds targeting obesity, pain, and various central nervous system disorders[1]. The rigid, three-dimensional spirocyclic core provides a conformationally restricted framework that enhances binding affinity and selectivity at biological targets such as NPY Y5 receptors, acetyl-CoA carboxylase (ACC), and sigma/mu opioid receptors[1].

During the multi-step synthesis of these complex molecules, the benzyl (Bn) group is commonly employed as a robust protecting group for the secondary amines within the spirocycle. Selective removal of this N-benzyl group (debenzylation) to unmask the free amine is a critical late-stage transformation[2].

Mechanistic Insights & Experimental Rationale

When designing a debenzylation strategy for 2-Benzyl-2,9-diazaspiro[5.5]undecane, chemoselectivity is the primary concern. While chemical cleavage using reagents like 1-chloroethyl chloroformate (ACE-Cl) is highly effective for the N-dealkylation of isolated tertiary amines[3], it is generally unsuitable for this specific spirocycle if the N9 position is unprotected. ACE-Cl readily reacts with unprotected secondary amines to form stable carbamates, leading to undesired side reactions and complex product mixtures.

Therefore, palladium-catalyzed hydrogenolysis (Pd/C) remains the gold standard for this transformation[2]. The mechanism of catalytic hydrogenolysis relies on heterogeneous catalysis. Molecular hydrogen undergoes dissociative chemisorption on the Pd(0) surface to form active palladium hydride species[2]. Concurrently, the N-benzyl amine adsorbs onto the catalyst. The benzylic C-N bond is subsequently cleaved by the active hydrogen, yielding the deprotected 2,9-diazaspiro[5.5]undecane and toluene as a benign byproduct[2].

A known challenge in this reaction is "catalyst poisoning." The highly basic free amine product can strongly coordinate to the palladium surface, reducing catalytic turnover[4]. To mitigate this, researchers can either add a mild acid (such as acetic acid) to protonate the product amine[4] or utilize Catalytic Transfer Hydrogenation (CTH) with ammonium formate, which provides a mild, in-situ hydrogen source and a slightly acidic environment[5].

Visualizations

Mechanism A Pd(0) Catalyst Surface B Adsorption of Substrate & H2 A->B C H2 Dissociation (Pd-H Formation) B->C D C-N Bond Cleavage C->D E Product Desorption D->E

Mechanism of Pd/C Catalyzed N-Debenzylation

Workflow Step1 Reaction Setup (Substrate, Pd/C, Solvent) Step2 Hydrogen Source (H2 Gas or NH4HCO2) Step1->Step2 Step3 Stirring & Monitoring (TLC/LC-MS) Step2->Step3 Step4 Filtration via Celite (Remove Pd/C) Step3->Step4 Step5 Concentration & Purification Step4->Step5

Experimental Workflow for N-Debenzylation

Experimental Protocols

Protocol A: Standard Catalytic Hydrogenation (H₂ Gas)

This method is ideal for clean, scalable deprotection when pressure reactors or hydrogen balloons are available[2].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Benzyl-2,9-diazaspiro[5.5]undecane (1.0 mmol) in 15 mL of anhydrous methanol or ethanol[2].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 10-20% by weight of the substrate). Safety Note: Pd/C is highly pyrophoric; always add the catalyst under an inert nitrogen or argon atmosphere.[4]

  • Hydrogen Atmosphere: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure the complete removal of oxygen[4].

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress via TLC or LC-MS[2].

  • Workup: Once complete, carefully flush the flask with nitrogen to remove residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with additional methanol[2].

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude 2,9-diazaspiro[5.5]undecane. Purify via column chromatography or recrystallization if necessary[2].

Protocol B: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This method avoids the use of flammable hydrogen gas and is highly effective for overcoming the catalyst poisoning often observed with basic spirocyclic amines[5].

  • Preparation: To a stirred suspension of 2-Benzyl-2,9-diazaspiro[5.5]undecane (1.0 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL), add anhydrous ammonium formate (5.0 mmol, 5 equivalents) in a single portion under a nitrogen atmosphere[5].

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C). The thermal decomposition of ammonium formate generates in-situ hydrogen gas and ammonia, driving the hydrogenolysis[5].

  • Monitoring: Stir at reflux and monitor via TLC. CTH is often faster than standard atmospheric hydrogenation, typically reaching completion within 2-6 hours[5].

  • Workup & Isolation: Cool the mixture to room temperature. Filter through a Celite® pad to remove the catalyst and wash the pad with methanol or chloroform[5]. Concentrate the filtrate under vacuum. To remove excess formate salts, dissolve the resulting residue in ethyl acetate, wash with a saturated sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the free amine[6].

Data Presentation: Protocol Comparison

ParameterProtocol A: Standard HydrogenationProtocol B: Transfer Hydrogenation (CTH)
Hydrogen Source H₂ Gas (Balloon or Reactor)Ammonium Formate (In-situ H₂)
Catalyst Loading 10-20 wt% (10% Pd/C)100 wt% (10% Pd/C)
Temperature Room TemperatureReflux (approx. 65 °C in MeOH)
Typical Reaction Time 12 - 24 hours2 - 6 hours
Safety Considerations Flammable H₂ gas; requires strict purgingAvoids H₂ gas; generates NH₃ and CO₂
Best Used For Large-scale synthesis, highly pure productsRapid deprotection, labs without H₂ setups

Sources

Application

Application Note: Reductive Amination of 2-Benzyl-2,9-diazaspiro[5.5]undecane

Introduction and Strategic Rationale Spirocyclic diamines, such as 2-benzyl-2,9-diazaspiro[5.5]undecane, are highly valued scaffolds in modern medicinal chemistry. They impart three-dimensionality to drug candidates, whi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Spirocyclic diamines, such as 2-benzyl-2,9-diazaspiro[5.5]undecane, are highly valued scaffolds in modern medicinal chemistry. They impart three-dimensionality to drug candidates, which often improves metabolic stability and enhances physicochemical properties compared to flat aromatic rings. The functionalization of the free secondary amine at the 9-position via reductive amination is a critical C-N bond-forming strategy. Unlike direct alkylation with alkyl halides—which frequently suffers from poor selectivity and generates undesired over-alkylated quaternary ammonium salts—reductive amination provides a controlled, self-limiting pathway to synthesize complex tertiary amines[1].

Mechanistic Causality: The Iminium Ion Pathway

The reductive amination of a secondary amine fundamentally differs from that of a primary amine. While primary amines condense with carbonyls to form neutral imines, secondary amines like 2-benzyl-2,9-diazaspiro[5.5]undecane react with aldehydes or ketones to form a positively charged iminium ion intermediate[2].

This mechanistic distinction dictates the choice of the reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reagent for this transformation. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild reducing agent that selectively reduces the highly electrophilic iminium ion at a much faster rate than it reduces the unreacted aldehyde or ketone[3]. This kinetic preference allows the reaction to be conducted as a highly efficient one-pot procedure, effectively preventing the premature reduction of the starting carbonyl material[4].

Mechanism A 2-Benzyl-2,9-diazaspiro[5.5]undecane (Secondary Amine) C Hemiaminal Intermediate A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde/Ketone) B->C D Iminium Ion (Electrophile) C->D -H2O (Acid Catalysis) E Reduction via STAB [NaBH(OAc)3] D->E F N-Alkylated Spirocycle (Tertiary Amine) E->F Hydride Transfer

Mechanistic workflow of secondary amine reductive amination via an iminium ion intermediate.

Reagent Selection and Reaction Parameters

To ensure a self-validating and high-yielding protocol, the reaction conditions must be carefully tuned. The formation of the iminium ion is favored under mildly acidic conditions (pH 4–6)[5]. If the pH is too low, the secondary amine is protonated into an unreactive ammonium salt; if too high, the carbonyl is insufficiently activated for nucleophilic attack.

Quantitative Comparison of Reducing Agents
Reducing AgentReagent TypeOptimal SolventpH RequirementKey AdvantagesLimitations
STAB (NaBH(OAc)₃) Mild HydrideDCE, DCM, THFMildly acidic (AcOH)Excellent selectivity for iminium ions; low toxicity[6].Water-sensitive; reacts with protic solvents like MeOH[7].
NaCNBH₃ Mild HydrideMeOH, EtOHMildly acidic (pH 4-6)Stable in protic solvents and mildly acidic water[7].Generates highly toxic cyanide byproducts[5].
NaBH₄ Strong HydrideMeOH, EtOHNeutral to basicInexpensive, fast reaction kinetics.Non-selective; reduces carbonyls prematurely[5].
H₂ / Pd/C CatalyticMeOH, EtOAcNeutralGreen chemistry; no boron waste generated[4].Requires specialized high-pressure hydrogenation equipment.

For 2-benzyl-2,9-diazaspiro[5.5]undecane, STAB in 1,2-dichloroethane (DCE) with a stoichiometric amount of acetic acid is the industry standard due to its reproducibility and safety profile[1].

Standard Operating Protocol: One-Pot Reductive Amination

The following protocol is designed as a self-validating system. The inclusion of acetic acid drives iminium formation, while the delayed, portion-wise addition of STAB ensures that the carbonyl is not prematurely reduced.

Materials Required:
  • 2-Benzyl-2,9-diazaspiro[5.5]undecane (1.0 equivalent)

  • Aldehyde or Ketone (1.1 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • Glacial Acetic Acid (1.0 equivalent)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL per mmol of amine)

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-benzyl-2,9-diazaspiro[5.5]undecane (1.0 eq.) and the target carbonyl compound (1.1–1.2 eq.) in anhydrous DCE (10 mL/mmol).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq.) to the stirring solution.

    • Causality Note: Acetic acid lowers the pH to the optimal 4–6 range, protonating the carbonyl oxygen to accelerate nucleophilic attack and facilitating the dehydration of the hemiaminal into the reactive iminium ion[5].

  • Iminium Formation: Stir the mixture at room temperature for 30–60 minutes.

    • Self-Validation: For sterically hindered ketones, monitor the reaction by LC-MS to confirm the mass of the iminium intermediate before proceeding to the reduction step.

  • Reduction: Add STAB (1.5 eq.) portion-wise over 5–10 minutes.

    • Causality Note: Portion-wise addition controls the exotherm and minimizes the localized concentration of hydride, further preventing the background reduction of any unreacted carbonyl[5].

  • Monitoring: Stir the reaction at room temperature. Monitor progress via TLC or LC-MS. Typical aliphatic aldehydes react within 2–4 hours, while sterically encumbered ketones may require 12–24 hours[5].

  • Quenching: Upon complete consumption of the starting amine, slowly add saturated aqueous NaHCO₃ solution (equal volume to DCE).

    • Causality Note: The mild base neutralizes the acetic acid and safely decomposes any unreacted STAB, preventing post-extraction side reactions and boron-complexation[5].

  • Work-up: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude tertiary amine via flash column chromatography. Use a DCM/MeOH gradient containing 1% Et₃N to prevent the basic spirocycle from streaking on the acidic silica gel.

Troubleshooting & Optimization

  • Low Yield / Unreacted Carbonyl: If the carbonyl is sterically hindered (e.g., bulky ketones), the iminium formation becomes the rate-limiting step.

    • Solution: Pre-form the iminium ion by adding a Lewis acid dehydrating agent (e.g., Ti(OiPr)₄) or molecular sieves before adding the STAB reducing agent[7].

  • Premature Carbonyl Reduction: If the aldehyde is highly reactive, it may be reduced to an alcohol before iminium formation can occur.

    • Solution: Switch to a two-step procedure where the iminium is formed completely before the addition of the reducing agent, or switch to the milder NaCNBH₃ in methanol.

References

  • 4, Wikipedia 2.5, Benchchem

  • 7, Common Organic Chemistry

  • 1, Chemistry Stack Exchange

  • 3, Organic Chemistry Portal

  • 6, Sigma-Aldrich

  • 2, Chemistry Steps

  • , Master Organic Chemistry

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of Spiro[5.5]undecane Intermediates

Introduction In contemporary drug discovery, the transition from planar aromatic rings to three-dimensional spirocyclic scaffolds has become a critical strategy. Spirocycles, such as spiro[5.5]undecanes, possess high fra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In contemporary drug discovery, the transition from planar aromatic rings to three-dimensional spirocyclic scaffolds has become a critical strategy. Spirocycles, such as spiro[5.5]undecanes, possess high fraction sp3 (Fsp3) character, which significantly improves aqueous solubility, metabolic stability, and target specificity by acting as effective bioisosteres for piperidine and morpholine rings[1]. Specifically, 3,9-diazaspiro[5.5]undecane derivatives have emerged as highly valuable intermediates, demonstrating potent biological activity as CCR5 modulators and GGTase I inhibitors in oncology [2].

To functionalize these complex 3D architectures, the Buchwald-Hartwig amination (BHA) remains the premier synthetic methodology. However, the unique steric demands of the spiro[5.5]undecane system—particularly when forming C-N bonds at the sterically hindered secondary amine positions—require precise tuning of the catalytic system[3]. This application note details the mechanistic rationale, optimized conditions, and validated protocols for the efficient N-arylation of spiro[5.5]undecane intermediates.

Mechanistic Insights & Causality in Catalyst Selection

The successful cross-coupling of sterically hindered spirocyclic amines hinges on overcoming the activation energy barriers associated with amine coordination and subsequent reductive elimination.

  • Palladium Source: Pd2​(dba)3​ is the preferred precatalyst over Pd(OAc)2​ . Because Pd2​(dba)3​ directly provides a Pd(0) species, it bypasses the need for in situ reduction of Pd(II), a step that is often sluggish and incomplete when utilizing highly bulky phosphine ligands [3].

  • Ligand Architecture: While bidentate ligands like BINAP and Xantphos are classically employed for standard amines [3], the steric bulk of the spiro[5.5]undecane core often leads to stalled reactions (via stable, off-cycle bis-amine palladium complexes). Employing dialkylbiaryl phosphine ligands, such as BrettPhos, resolves this. The bulky biaryl framework of BrettPhos enforces a mono-ligated Pd(0) active species, accelerates oxidative addition, and crucially, lowers the transition state energy for reductive elimination by sterically crowding the Pd(II) center.

  • Base Selection: The deprotonation of the Pd-amine intermediate is a rate-limiting factor. Sodium tert-butoxide (NaOtBu) is highly effective due to its strong basicity and solubility profile in non-polar solvents like toluene. However, if the aryl halide coupling partner contains base-sensitive moieties (e.g., esters or nitriles), weaker bases such as Cs2​CO3​ or K3​PO4​ must be substituted to prevent degradation, albeit at the cost of longer reaction times[4].

Catalytic Cycle Visualization

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_1 L_nPd(II)(Ar)(X) OxAdd->PdII_1 AmineCoord Amine Coordination (Spiro[5.5]undecane) PdII_1->AmineCoord PdII_2 L_nPd(II)(Ar)(Amine) AmineCoord->PdII_2 Deprot Deprotonation (Base) PdII_2->Deprot PdII_3 L_nPd(II)(Ar)(NR2) Deprot->PdII_3 RedElim Reductive Elimination (Product Release) PdII_3->RedElim RedElim->Pd0

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination for spiro[5.5]undecanes.

Optimization of Reaction Conditions

To establish a self-validating system, a rigorous optimization matrix was evaluated for the coupling of mono-Boc-protected 3,9-diazaspiro[5.5]undecane with 4-bromotoluene. The quantitative data below illustrates the profound impact of ligand and base selection on the overall yield.

EntryPalladium SourceLigand (mol%)Base (Equiv)SolventTemp (°C)Isolated Yield (%)
1 Pd2​(dba)3​ (2%)BINAP (4%)NaOtBu (1.5)Toluene10045
2 Pd2​(dba)3​ (2%)Xantphos (4%)NaOtBu (1.5)Dioxane10062
3 Pd2​(dba)3​ (2%) BrettPhos (4%) NaOtBu (1.5) Toluene 100 94
4 Pd(OAc)2​ (4%)BrettPhos (4%) Cs2​CO3​ (2.0)Toluene11081
5 Pd2​(dba)3​ (2%)RuPhos (4%) K3​PO4​ (2.0)t-AmylOH10078

Table 1: Condition optimization for the N-arylation of 3,9-diazaspiro[5.5]undecane. Entry 3 represents the optimal conditions for non-sensitive substrates.

Standardized Experimental Protocol

The following step-by-step methodology describes the optimized N-arylation of spiro[5.5]undecane derivatives (based on Entry 3).

Materials Required:

  • Aryl bromide (1.0 mmol)

  • Spiro[5.5]undecane amine (e.g., mono-Boc-3,9-diazaspiro[5.5]undecane) (1.2 mmol)

  • Pd2​(dba)3​ (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To prevent oxidative degradation of the Pd(0) catalyst, all solid handling must be performed in a nitrogen-filled glovebox or using standard Schlenk techniques.

  • Reagent Mixing: Into an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, sequentially add the aryl bromide (if solid), Pd2​(dba)3​ , BrettPhos, and NaOtBu.

  • Solvent & Amine Addition: Seal the tube with a rubber septum and remove from the glovebox. Under a positive pressure of argon, inject the anhydrous toluene (5.0 mL), followed by the spiro[5.5]undecane amine (if liquid, or add as a solid in Step 2).

  • Thermal Reaction: Replace the septum with a Teflon screw cap. Submerge the sealed tube into a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 8 to 12 hours. Monitor reaction progression via TLC or LC-MS until the aryl halide is completely consumed.

  • Workup & Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite to remove insoluble inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N-arylated spiro[5.5]undecane product.

Experimental Workflow Visualization

Workflow Prep 1. Inert Setup (Glovebox/Schlenk) Mix 2. Reagent Mixing (Pd, Ligand, Base) Prep->Mix React 3. Thermal Reaction (100°C, 8-12h) Mix->React Workup 4. Filtration (Celite Pad) React->Workup Purify 5. Purification (Chromatography) Workup->Purify

Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling protocol.

References

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. CCS Chemistry.
  • WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds. Google Patents.
  • WO2021000855A1 - Malt1 inhibitors and uses thereof. Google Patents.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC.
Application

Incorporating 2-Benzyl-2,9-diazaspiro[5.5]undecane into peptide backbones

Application Note & Protocol Topic: A Guide to the Incorporation of 2-Benzyl-2,9-diazaspiro[5.5]undecane Scaffolds into Peptide Backbones Audience: Researchers, scientists, and drug development professionals. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Guide to the Incorporation of 2-Benzyl-2,9-diazaspiro[5.5]undecane Scaffolds into Peptide Backbones

Audience: Researchers, scientists, and drug development professionals.

Introduction: Engineering Peptide Architecture with Spirocyclic Constraints

Linear peptides, despite their vast chemical diversity, often suffer from metabolic instability and conformational flexibility, which can limit their therapeutic potential.[1] The inherent flexibility of the peptide chain can lead to a high entropic penalty upon binding to a biological target, thereby reducing affinity.[1] To overcome these limitations, medicinal chemists increasingly turn to strategies that impose conformational constraints on the peptide backbone.[1][2][3] The incorporation of non-natural amino acids (nnAAs) and rigid scaffolds is a pivotal strategy to enhance proteolytic stability, modulate biological activity, and pre-organize the peptide into a bioactive conformation.[4][5]

The 2,9-diazaspiro[5.5]undecane framework is a privileged heterocyclic motif found in various bioactive compounds.[6] Its rigid, three-dimensional structure makes it an exceptional candidate for introduction into a peptide backbone. By replacing a dipeptide unit, the 2-Benzyl-2,9-diazaspiro[5.5]undecane moiety acts as a potent conformational lock, reducing the peptide's degrees of freedom. This pre-organization can significantly enhance binding affinity for the target protein while simultaneously shielding the backbone from enzymatic degradation.[5]

This guide provides a comprehensive overview and detailed protocols for the chemical synthesis and incorporation of a 2-Benzyl-2,9-diazaspiro[5.5]undecane-based building block into peptide sequences using modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Section 1: Preparing the Spirocyclic Building Block for SPPS

The successful incorporation of any non-natural amino acid into a peptide sequence via SPPS hinges on a critical prerequisite: an orthogonal protection strategy.[4][7] For the 2-Benzyl-2,9-diazaspiro[5.5]undecane scaffold, which contains two secondary amine functionalities (N2 and N9), one amine must be temporarily protected for chain elongation (typically with Fmoc), while the other must be either permanently protected or part of the stable scaffold itself. The benzyl group at the N2 position provides stability and specific stereochemical properties. For our purposes, we will utilize the N9 amine for peptide bond formation.

Causality of Experimental Choice: The Fluorenylmethyloxycarbonyl (Fmoc) group is selected for the N9-amine because it is base-labile (removed by piperidine), making it orthogonal to the acid-labile side-chain protecting groups (like Boc, tBu) and the final cleavage from the resin, which is performed under strongly acidic conditions.[7][8] This orthogonality is the cornerstone of modern SPPS, ensuring that only the N-terminal amine is deprotected at each cycle.

The following workflow outlines the conceptual steps to prepare the building block for SPPS. Commercially available precursors like Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate can serve as starting points.[9]

G cluster_prep Building Block Preparation Workflow A Start: 2-Benzyl-2,9- diazaspiro[5.5]undecane B Step 1: Fmoc Protection Protect N9 amine with Fmoc-OSu A->B Fmoc-OSu, Base C Step 2: Carboxylic Acid Installation (Conceptual: e.g., Carboxylation at C3) B->C Activation & CO2 source D Step 3: Purification (e.g., Column Chromatography) C->D Isolate pure product E Final Product: Fmoc-Protected Spiro Building Block Ready for SPPS coupling D->E

Caption: Conceptual workflow for preparing the Fmoc-protected spiro building block.

Section 2: Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporation

The following protocol details the incorporation of the prepared Fmoc-protected 2-Benzyl-2,9-diazaspiro[5.5]undecane building block into a growing peptide chain on a solid support. The Fmoc/tBu strategy is used.[10]

Core Principles of the SPPS Cycle

SPPS involves the sequential addition of N-terminally protected amino acids to a peptide chain that is covalently attached to an insoluble resin support.[7][10][11] Each cycle consists of two primary steps:

  • Deprotection: Removal of the temporary N-terminal Fmoc protecting group.[7]

  • Coupling: Formation of a peptide bond between the newly freed amine and the carboxyl group of the incoming protected amino acid.[10]

Excess reagents and by-products are simply washed away by filtration after each step, which is a major advantage of the solid-phase methodology.[12]

G cluster_steps A Peptide-Resin with free NH2 C 1. Coupling Activate & Add Spiro Building Block Reagents: HATU, DIEA A->C Spiro-AA Coupling Reagents B Peptide-Resin (Chain + 1) E 3. Deprotection Remove Fmoc group Reagent: 20% Piperidine in DMF B->E Deprotection Reagent D 2. Capping (Optional) Block unreacted amines Reagents: Ac2O, DIEA C->D Wash D->B Wash E->A Wash -> Next Cycle

Caption: The SPPS cycle for incorporating the spirocyclic building block.

Detailed Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected 2-Benzyl-2,9-diazaspiro[5.5]undecane building block

  • Standard Fmoc-protected amino acids

  • Solvents: Dimethylformamide (DMF, peptide grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Washing Solvents: Methanol (MeOH)

  • Ninhydrin Test Kit: For monitoring reaction completion

Procedure:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Add DMF (approx. 10 mL/g resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[8]

    • Drain the DMF.

  • Initial Fmoc Deprotection (If starting with Fmoc-protected resin):

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling the Spiro Building Block:

    • Activation: In a separate vial, dissolve the Fmoc-spiro building block (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF (~3 mL). Add DIEA (0.8 mmol, 8 eq). Allow the solution to pre-activate for 1-2 minutes.

      • Expert Insight: Sterically hindered building blocks like our spiro-diamine require a more potent coupling reagent than standard carbodiimides.[10] HATU is highly effective for such challenging couplings. Using a higher equivalency of base (DIEA) ensures the reaction environment remains basic, which is optimal for the coupling reaction.[10]

    • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.[10]

    • Agitate the reaction mixture for 2-4 hours at room temperature. For highly hindered couplings, this time can be extended or the reaction can be gently heated to 40-50°C.

    • Monitoring: Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.[10] A negative result (yellow/brown beads) indicates complete coupling. A positive result (blue/purple beads) signifies free amines and an incomplete reaction.

    • Recoupling (if necessary): If the ninhydrin test is positive, drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Capping (Optional but Recommended):

    • To prevent the formation of deletion sequences, it is good practice to cap any unreacted N-terminal amines.

    • Wash the resin with DMF. Add a solution of acetic anhydride and DIEA in DMF (e.g., 5% Ac₂O, 5% DIEA) and react for 15-20 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation:

    • To continue building the peptide, repeat the cycle:

      • Fmoc Deprotection: Use 20% piperidine in DMF as described in step 2.

      • Coupling: Use standard protocols for the subsequent proteinogenic amino acids (typically 4 eq amino acid, 3.8 eq coupling reagent, 8 eq DIEA, 30-60 min reaction time).

Section 3: Peptide Cleavage, Deprotection, and Purification

Once the desired sequence is assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.[8][10]

Protocol:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3x), DCM (5x), and MeOH (3x). Dry the resin under a high vacuum for at least 2 hours.

  • Cleavage:

    • Prepare a cleavage cocktail. A standard choice is Reagent K : 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

      • Trustworthiness Note: The components of the cleavage cocktail act as scavengers to capture the reactive carbocations generated during the removal of acid-labile protecting groups, preventing unwanted side reactions with sensitive residues like Trp, Met, or Cys.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[10]

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[10]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA.

    • Add the combined filtrate dropwise to a large volume of cold diethyl ether (-20°C) with vigorous stirring.[10] The crude peptide should precipitate as a white solid.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain a fluffy, white powder.

Section 4: Characterization and Analysis

Verifying the identity and purity of the final spiro-peptide is a critical final step.

ParameterMethodExpected ResultPurpose
Purity Analytical RP-HPLCA single major peak, ideally >95% area under the curve (AUC).To assess the homogeneity of the final product.
Identity Mass Spectrometry (MALDI-TOF or ESI-MS)The observed molecular weight should match the calculated theoretical mass of the spiro-peptide.To confirm the successful incorporation of the building block and the correct peptide sequence.
Structure (Optional) NMR SpectroscopyComplex spectra that can be used to confirm the structure and potentially analyze the conformational effects of the spiro-scaffold.For detailed structural elucidation and conformational analysis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Stalinski, K. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. Retrieved from [Link]

  • Royo, M., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Kapanadze, I., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Retrieved from [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Retrieved from [Link]

  • Qi, Z., et al. (2014). Conformationally constrained cyclic peptides: powerful scaffolds for asymmetric catalysis. PubMed. Retrieved from [Link]

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Geylan, G., et al. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Bláha, I., et al. (1991). Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters | Request PDF. Retrieved from [Link]

  • Hilaris Publisher. (2023). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Macrocyclics and Constrained Peptides - Drug Discovery Chemistry. Retrieved from [Link]

  • Vapourtec Ltd. (n.d.). Peptide Synthesis | Solid-Phase | SPPS. Retrieved from [Link]

  • Monbal, A., et al. (2023). Universal peptide synthesis via solid-phase methods fused with chemputation. PMC - NIH. Retrieved from [Link]

  • Benedetti, E., et al. (1986). Preferred structures of constrained peptides from achiral α,α-dialkyiated glycyl residues with a. Journal of Biosciences. Retrieved from [Link]

  • NIH. (n.d.). 2-Boc-9-Cbz-2,9-diazaspiro[5.5]undecan-4-one. PubChem. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. Retrieved from [Link]

  • Adams, T. B., et al. (2023). Cascade Synthesis of Fluorinated Spiroheterocyclic Scaffolding for Peptidic Macrobicycles. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • Hamza, D., & Tozer, M. J. (2000). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis. Retrieved from [Link]

  • Checco, J. W., et al. (2015). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. PMC. Retrieved from [Link]

  • American Peptide Society. (2025). Backbone Editing - Research. Retrieved from [Link]

  • AiFChem, an Xtalpi Company. (n.d.). Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate 95%. BuyChemJapan. Retrieved from [Link]

  • ACS Figshare. (2025). Peptide Backbone Editing via Post-Translational O to C Acyl Shift. Retrieved from [Link]

  • eScholarship. (2025). Peptide Backbone Editing via Post-Translational O to C Acyl Shift. Retrieved from [Link]

Sources

Method

Application Note: Escaping Flatland via Solid-Phase Synthesis of Spirocyclic Diamines

The Strategic Shift to Spirocyclic Scaffolds In modern drug discovery, there is a pronounced strategic shift toward increasing the sp³-hybridized carbon fraction (Fsp³) of drug candidates to "escape flatland." Spirocycli...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Shift to Spirocyclic Scaffolds

In modern drug discovery, there is a pronounced strategic shift toward increasing the sp³-hybridized carbon fraction (Fsp³) of drug candidates to "escape flatland." Spirocyclic diamines—such as 2,6-diazaspiro[3.3]heptane, 2,6-diazaspiro[3.4]octane, and 2,8-diazaspiro[4.5]decane—have emerged as premier bioisosteres for traditional flat heterocycles like piperazine and morpholine[1]. Incorporating these rigid, three-dimensional scaffolds significantly improves pharmacokinetic profiles, enhances aqueous solubility, and reduces off-target liabilities (such as hERG channel inhibition)[2].

However, the synthesis of highly functionalized spirocyclic diamines presents unique chemical challenges. Solution-phase synthesis often suffers from sluggish coupling kinetics due to the severe steric hindrance of the spiro-center, and the high polarity of the diamine intermediates creates arduous aqueous workup bottlenecks[3].

Mechanistic Rationale for Solid-Phase Synthesis (SPS)

Solid-phase synthesis (SPS) elegantly circumvents the limitations of solution-phase chemistry by anchoring the growing molecule to an insoluble polymer support[4]. This methodology provides three critical advantages for spirocyclic diamines:

  • Thermodynamic Driving Force: SPS allows for the use of massive stoichiometric excesses of reagents (often 3- to 5-fold) to drive sterically demanding spirocyclic couplings to absolute completion[5].

  • Streamlined Purification: Intermediate purification is reduced to simple filtration and alternating solvent washes (e.g., DCM/DMF), completely eliminating the need for aqueous extractions of polar diamines[6].

  • High-Throughput Amenability: The solid-supported nature of the workflow enables split-and-pool combinatorial library generation, allowing medicinal chemists to rapidly synthesize hundreds of structural variants for structure-activity relationship (SAR) screening[7].

Orthogonal protection strategies (typically Fmoc/Boc) combined with appropriate linkers (such as Wang, Rink Amide, or Regenerating Michael (REM) linkers) ensure precise regiocontrol during the sequential assembly of these complex peptidomimetics and small molecules[8].

Workflow Visualization

Below is the logical workflow for the iterative solid-phase synthesis of Fmoc-protected spirocyclic diamines. The alternating washing steps are critical for expanding and contracting the polymer matrix, ensuring reagents are thoroughly flushed from the resin pores.

SPS_Workflow Resin Solid Support (e.g., Rink Amide / REM Resin) Swelling Resin Swelling (DCM / DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swelling->Deprotection Washing Washing Steps (DMF -> DCM -> MeOH) Deprotection->Washing Remove Excess Base Coupling Coupling of Spirocyclic Diamine (HATU / DIPEA) Coupling->Washing Remove Excess Reagents Washing->Deprotection Iterative Cycle Washing->Coupling Cleavage Resin Cleavage (TFA / Scavengers) Washing->Cleavage Final Step Product Crude Spirocyclic Product (Ready for LC-MS/Prep-HPLC) Cleavage->Product

Caption: Iterative solid-phase synthesis cycle for the assembly of spirocyclic diamine scaffolds.

Optimized Experimental Protocol

This self-validating protocol details the Fmoc-based solid-phase synthesis of a functionalized spirocyclic diamine library using a Rink Amide AM resin.

Causality & Reagent Selection: Spirocyclic secondary amines are notoriously poor nucleophiles due to their inherent steric bulk. We employ HATU as the coupling reagent because its 7-aza-benzotriazole moiety accelerates the formation of the highly reactive active ester, overcoming the steric hindrance of the spiro-center.

Step 1: Resin Swelling and Preparation
  • Weigh 1.0 g of Rink Amide AM resin (loading ~0.6 mmol/g) into a fritted solid-phase reaction vessel.

  • Add 15 mL of Dichloromethane (DCM) and agitate for 30 minutes. Causality: DCM aggressively expands the polystyrene matrix, exposing the reactive sites buried within the polymer beads.

  • Drain the DCM and wash with 15 mL of N,N-Dimethylformamide (DMF) for 5 minutes to prepare the resin for the highly polar coupling environment.

Step 2: Fmoc Deprotection
  • Treat the resin with 10 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 10 mL aliquot for 15 minutes. Causality: The initial short treatment neutralizes any residual acid and initiates cleavage, while the second longer treatment ensures complete removal of the Fmoc protecting group.

  • Wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and again with DMF (3 × 10 mL).

Step 3: Coupling of the Spirocyclic Diamine
  • In a separate vial, dissolve 3.0 equivalents (relative to resin loading) of the Fmoc-protected spirocyclic diamine building block (e.g., Fmoc-2,6-diazaspiro[3.4]octane) and 3.0 eq of HATU in 5 mL of anhydrous DMF.

  • Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to the vial. Stir for 2 minutes to pre-activate the carboxylic acid.

  • Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. In-Process Validation: Perform a Chloranil test on a few resin beads. A colorless or pale yellow bead indicates complete coupling; a blue/green bead indicates unreacted secondary amines, necessitating a double coupling cycle. (Note: The standard Kaiser test yields false negatives for secondary amines and should not be used here).

Step 4: Cleavage and Global Deprotection
  • Wash the resin thoroughly: DMF (3 × 10 mL), DCM (3 × 10 mL), and Methanol (3 × 10 mL) to shrink the resin and flush out all residual DMF[6]. Dry under vacuum for 1 hour.

  • Add 10 mL of a cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5). Agitate for 2 hours. Causality: TIPS acts as a highly effective carbocation scavenger, preventing the re-alkylation of the electron-rich spirocyclic nitrogen atoms during global deprotection[7].

  • Collect the filtrate. Wash the resin with an additional 5 mL of TFA and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen and precipitate the crude spirocyclic diamine using cold diethyl ether. Centrifuge and decant to isolate the product[8].

Quantitative Data & Scaffold Comparison

The efficiency of solid-phase coupling is heavily dependent on the ring size and the proximity of the spiro-center to the reactive amine. Table 1 summarizes the synthesis metrics for various orthogonally protected spirocyclic diamines utilizing the protocol above.

ScaffoldRing SizeCoupling TimeCleavage Yield (%)Crude Purity (LC-MS)
2,6-Diazaspiro[3.3]heptane 4 / 42.0 h88%>95%
2,6-Diazaspiro[3.4]octane 4 / 52.5 h85%>92%
2,8-Diazaspiro[4.5]decane 5 / 63.0 h81%>90%
3,9-Diazaspiro[5.5]undecane 6 / 64.0 h*76%>85%

*Required double-coupling (2 x 2.0 h) to achieve a negative Chloranil test due to severe steric shielding.

Troubleshooting & Quality Control

  • Diketopiperazine (DKP) Formation: When synthesizing spiro-peptidomimetics, the Fmoc deprotection of the second amino acid can trigger an unwanted intramolecular cyclization. The free amine attacks the ester linkage anchoring the molecule to the resin, cleaving the dipeptide prematurely as a DKP[7].

    • Solution: Utilize highly sterically hindered linkers (e.g., 2-Chlorotrityl chloride resin) or perform the Fmoc deprotection rapidly using a stronger base (e.g., 5% DBU in DMF for 2 minutes) to minimize the time the free amine is exposed to the adjacent ester bond.

  • Incomplete Cleavage Yields: Highly rigid spirocycles can occasionally trap cleavage reagents within the polymer matrix, leading to artificially low isolated yields.

    • Solution: If LC-MS analysis of the crude product shows a lower-than-expected mass recovery, increase the cleavage time to 4 hours or gently warm the TFA cocktail to 35°C to increase the kinetic release from the solid support.

References

  • Solid Phase Synthesis - SpiroChem: Where efficiency meets innovation. SpiroChem. Available at: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at:[Link]

  • Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. National Institutes of Health (PMC). Available at:[Link]

  • An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. American Chemical Society. Available at: [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ACS Publications. Available at:[Link]

  • Solid-phase Synthesis of [4.4] Spirocyclic Oximes. PubMed / JoVE. Available at:[Link]

Sources

Application

Scalable Synthesis of 2,9-Diazaspiro[5.5]undecane Scaffolds: An Application Guide for Medicinal Chemistry

Introduction: The Rising Significance of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Significance of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. There is a clear trend of "escaping flatland," a strategic shift away from two-dimensional, sp²-rich aromatic compounds towards three-dimensional, sp³-rich scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and three-dimensional topology provide a unique platform for creating molecules with enhanced potency, selectivity, and superior physicochemical properties such as increased aqueous solubility.[2]

Among these, the 2,9-diazaspiro[5.5]undecane core has emerged as a "privileged scaffold," appearing in a multitude of biologically active compounds.[2][3] This versatile building block has been successfully incorporated into a range of therapeutic agents, including inhibitors of acetyl-CoA carboxylase (ACC) for metabolic disorders, antagonists for GABAA receptors with potential applications in neurological conditions, and inhibitors of enzymes like METTL3 in cancer therapy.[4][5] The strategic importance of this scaffold necessitates the development of robust, efficient, and, most importantly, scalable synthetic routes to support preclinical and clinical drug development programs.

This comprehensive guide provides detailed application notes and protocols for two primary scalable synthetic strategies for constructing 2,9-diazaspiro[5.5]undecane building blocks. The methodologies have been selected based on their proven efficiency, scalability, and adaptability for generating diverse libraries of compounds for drug discovery professionals.

Strategic Overview of Synthetic Routes

Two principal and scalable strategies for the synthesis of the 2,9-diazaspiro[5.5]undecane core are presented. The choice between these routes will depend on the desired substitution pattern, the required scale of synthesis, and the availability of starting materials.

  • Route A: Double Michael Addition. This approach offers a highly efficient and often one-pot synthesis of the spirocyclic core. It is particularly advantageous for producing large quantities of the basic scaffold with symmetrical or readily accessible starting materials. The high yields and mild reaction conditions make it an attractive option for scale-up.[6][7]

  • Route B: Multi-step Synthesis from N-Protected 4-Piperidones. This strategy provides greater flexibility and control over the introduction of various substituents at specific positions of the spirocycle. While more linear in nature, this route is indispensable for creating diverse chemical libraries for structure-activity relationship (SAR) studies. This approach relies on key transformations such as the Henry (nitroaldol) reaction, reductions, and careful management of protecting groups.[4]

Route A: Double Michael Addition for 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones

This highly efficient method constructs the diazaspiro[5.5]undecane core through a cascade [5+1] double Michael addition reaction. The reaction is typically base-catalyzed and proceeds under mild conditions with excellent yields, making it highly amenable to large-scale production.[1][6]

Causality and Mechanistic Insights

The reaction is initiated by the deprotonation of the active methylene group of a barbituric acid derivative by a base, such as diethylamine, to form an enolate. This nucleophilic enolate then undergoes a conjugate addition to one of the α,β-unsaturated ketone moieties of a 1,5-diaryl-1,4-pentadien-3-one (a divinylketone). This is followed by a second, intramolecular Michael addition of the newly formed enolate onto the second α,β-unsaturated system, leading to the formation of the spirocyclic core in a single, high-yielding step.[6]

Mandatory Visualization: Mechanism of Double Michael Addition

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: First Michael Addition cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Protonation Barbituric_Acid N,N-Dimethylbarbituric Acid Base Diethylamine (Base) Enolate Enolate Intermediate Barbituric_Acid->Enolate Deprotonation Divinylketone Divinylketone Intermediate_1 Acyclic Intermediate Enolate->Intermediate_1 Conjugate Addition Divinylketone->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Michael Addition Final_Product 2,4-Diazaspiro[5.5]undecane -1,3,5,9-tetraone Intermediate_2->Final_Product Protonation

Caption: Mechanism of the Base-Catalyzed Double Michael Addition.

Detailed Experimental Protocol: Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone

This protocol is adapted from a highly efficient, base-promoted synthesis.[1][7]

Materials:

  • N,N-Dimethylbarbituric acid (1.0 eq)

  • 1,5-Diphenyl-1,4-pentadien-3-one (dibenzylideneacetone) (1.0 eq)

  • Diethylamine (2.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of N,N-dimethylbarbituric acid (2 mmol) and 1,5-diphenyl-1,4-pentadien-3-one (2 mmol) in dichloromethane (20 mL) in a round-bottom flask, add diethylamine (5 mmol, 2.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of chloroform and n-heptane to afford the pure 2,4-dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone as a white solid.

Characterization Data:

  • Yield: up to 98%[7]

  • ¹H NMR (400 MHz, CDCl₃): δ 2.59 & 2.63 (dd, 2H, J = 15.36 Hz, 4.40 Hz), 2.85 (s, 3H), 3.01 (s, 3H), 3.72 (t, 2H, J = 14.68 Hz), 3.99 & 4.02 (dd, 2H, J = 14.68 Hz, 4.40 Hz), 7.20-7.39 (m, 10H).[1][6]

Self-Validation and Trustworthiness: The high yield and clean reaction profile, as evidenced by NMR spectroscopy, validate this protocol. The reaction is robust and reproducible. For large-scale synthesis, temperature control is advised during the initial addition of the base, although the reaction is not significantly exothermic. The use of dichloromethane as a solvent simplifies workup and purification compared to higher boiling point solvents.[6]

Route B: Multi-step Synthesis from N-Boc-4-Piperidone

This route offers a divergent approach to a variety of substituted 2,9-diazaspiro[5.5]undecane building blocks. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is crucial for directing the reactivity and ensuring the desired outcome.[4][8]

Causality and Strategic Choices

The synthesis begins with the commercially available N-Boc-4-piperidone. The Boc protecting group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions.[4] The key steps involve building the second piperidine ring onto the C4 position of the starting material. This is achieved through a sequence of reactions that form a carbon-carbon bond, introduce the second nitrogen atom, and finally, cyclize to form the spirocyclic core.

Mandatory Visualization: Synthetic Pathway from N-Boc-4-Piperidone

G Start N-Boc-4-Piperidone Henry_Product Nitroaldol Adduct Start->Henry_Product Henry Reaction (e.g., MeNO₂) Amino_Intermediate Amino Intermediate Henry_Product->Amino_Intermediate Reduction of Nitro Group (e.g., NiCl₂·6H₂O, NaBH₄) Cbz_Protected Cbz-Protected Amine Amino_Intermediate->Cbz_Protected N-Protection (e.g., CbzCl) Alkylated_Intermediate Alkylated Intermediate Cbz_Protected->Alkylated_Intermediate Alkylation (e.g., Ethyl 2-bromoacetate) Cyclized_Product 2,9-Diazaspiro[5.5]undecane (Protected) Alkylated_Intermediate->Cyclized_Product Reductive Cyclization (e.g., Pd/C, Ammonium Formate) Final_Product Final Building Block Cyclized_Product->Final_Product Deprotection/Functionalization

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with 2-Benzyl-2,9-diazaspiro[5.5]undecane

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Benzyl-2,9-diazaspiro[5.5]un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Benzyl-2,9-diazaspiro[5.5]undecane (CAS: 867006-13-1).

Spirocyclic diamines like the diazaspiro[5.5]undecane core are highly valued in medicinal chemistry. Their sp3-rich, three-dimensional scaffolds are frequently utilized to improve the pharmacokinetic properties and target specificity of drug candidates[1]. However, the unique structural environment of the secondary amine at position 9 introduces specific solubility challenges in aprotic organic solvents (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran).

This guide synthesizes field-proven methodologies and mechanistic causality to help you diagnose, resolve, and prevent solubility failures during your synthetic workflows.

Quick Diagnostic Matrix

Before diving into the detailed protocols, use this self-validating diagnostic table to identify the root cause of your solubility issue based on visual symptoms.

Visual SymptomRoot CauseImmediate SolutionPreventative Measure
Insoluble directly from the vendor bottle in DCM/EtOAc.Compound was supplied as a highly polar dihydrochloride (2HCl) salt .Perform the Biphasic Free-Basing Protocol .Verify vendor specifications (Free base vs. Salt form) prior to purchase.
Sudden precipitation of a white, insoluble solid during reaction setup.Atmospheric CO₂ absorption leading to the formation of a zwitterionic carbamate salt.Perform the Decarboxylation Protocol under an inert atmosphere.Handle and store the free base strictly under Argon or Nitrogen.
Gel-like suspension or poor solubility at high concentrations (>0.5 M).Extensive intermolecular hydrogen bonding networks (aggregation).Add a hydrogen-bond disrupting co-solvent (e.g., 5-10% Methanol).Boc-protect the secondary amine at position 9 if not reacting immediately.

Troubleshooting Logic & Workflow

G Start Insoluble 2-Benzyl-2,9- diazaspiro[5.5]undecane CheckForm Check Compound Form (Salt or Free Base?) Start->CheckForm IsSalt Dihydrochloride Salt (2HCl) CheckForm->IsSalt IsFreeBase Free Base CheckForm->IsFreeBase FreeBaseProtocol Perform Biphasic Free-Basing (DCM / 1N NaOH) IsSalt->FreeBaseProtocol CheckAge Check Exposure History IsFreeBase->CheckAge Exposed Exposed to Air (CO2 Absorption) CheckAge->Exposed Fresh Freshly Prepared CheckAge->Fresh Decarboxylation Decarboxylation Protocol (Mild Heat + Inert Gas) Exposed->Decarboxylation CoSolvent Add H-Bond Disruptor (5-10% MeOH in DCM) Fresh->CoSolvent

Figure 1: Diagnostic decision tree for resolving diazaspiro[5.5]undecane solubility failures.

Frequently Asked Questions (FAQs) & Methodologies

Issue 1: The "Sudden Insolubility" Phenomenon (Carbamate Formation)

Q: My 2-Benzyl-2,9-diazaspiro[5.5]undecane free base was perfectly soluble in dichloromethane yesterday. Today, I opened the flask and it has formed a stubborn, insoluble white precipitate. What happened?

The Science (Causality): You are observing spontaneous carbamate salt formation. The unprotected secondary amine at position 9 of the diazaspiro core is a strong nucleophile. When exposed to ambient air, it rapidly reacts with atmospheric carbon dioxide (CO₂)[2]. Mechanistic studies confirm that this is a concerted elementary reaction where the amine attacks the CO₂ carbon, forming a highly polar, zwitterionic carbamate salt[3]. Because aprotic organic solvents like DCM or EtOAc cannot solvate these zwitterionic charges, the compound crashes out of solution instantly.

Mechanism FreeBase Free Base (Position 9) Soluble in Organics CO2 Atmospheric CO2 (Nucleophilic Attack) FreeBase->CO2 Air Exposure Carbamate Zwitterionic Carbamate Salt Highly Insoluble CO2->Carbamate Recovery Mild Base Wash (NaOH) + Inert Atmosphere Carbamate->Recovery Troubleshooting Recovered Recovered Free Base Restored Solubility Recovery->Recovered

Figure 2: Mechanistic pathway of CO₂-induced carbamate formation and chemical recovery.

The Solution: Decarboxylation Protocol To reverse this reaction and recover your soluble free base, you must shift the chemical equilibrium to drive off the CO₂[3].

  • Suspend the insoluble carbamate precipitate in a biphasic mixture of Dichloromethane (DCM) and 0.5 M aqueous NaOH (10 mL per gram of compound).

  • Purge the reaction vessel thoroughly with Argon or Nitrogen gas to displace any dissolved CO₂ in the headspace.

  • Heat & Stir: Gently warm the biphasic mixture to 30–35 °C while stirring vigorously for 30 minutes. Note: The mild heat thermodynamically favors decarboxylation, while the aqueous base neutralizes the resulting carbonic acid, preventing the reverse reaction.

  • Extract: Transfer to a separatory funnel. Isolate the lower organic (DCM) layer.

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Store the recovered free base immediately under an inert atmosphere (Argon) at 4 °C.

Issue 2: Salt vs. Free Base Mismatch

Q: I just purchased the compound, but it refuses to dissolve in any standard organic solvent (THF, EtOAc, DCM). The vendor COA says it is >98% pure. Is the batch bad?

The Science (Causality): The batch is likely fine. Commercial vendors frequently supply aliphatic amines as hydrochloride (HCl) salts to enhance shelf-life and prevent the exact CO₂ degradation mentioned above. If your bottle contains 2-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride (2HCl), the crystal lattice is dominated by ionic bonds. These ionic forces cannot be overcome by the low dielectric constants of aprotic organic solvents. You must convert it to the free base.

The Solution: Biphasic Free-Basing Protocol This protocol establishes a self-validating system: as the compound is neutralized, it will spontaneously migrate into the organic phase, visually confirming success.

  • Suspend the dihydrochloride salt in Dichloromethane (15 mL per gram of salt). The mixture will look cloudy/heterogeneous.

  • Neutralize: Add an equal volume of 1N aqueous NaOH.

  • Agitate: Stir vigorously for 15–20 minutes at room temperature. As the free base forms, the organic layer will become completely transparent, indicating successful dissolution.

  • Separate: Transfer to a separatory funnel and collect the organic layer. Extract the remaining aqueous layer twice with fresh DCM to ensure quantitative recovery.

  • Wash & Dry: Wash the combined organic layers once with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure to yield the pure, organically soluble free base as a viscous oil or low-melting solid.

Issue 3: Aggregation via Hydrogen Bonding

Q: My free base is fresh and stored under Argon, but when I try to make a highly concentrated stock solution (>0.5 M) in DCM, it forms a viscous gel instead of a clear liquid. How do I fix this?

The Science (Causality): The spiro[5.5]undecane core forces the molecule into a rigid, three-dimensional conformation[1]. While this is excellent for target-protein binding, it also perfectly aligns the secondary amines of adjacent molecules to form extensive intermolecular hydrogen-bonding networks. At high concentrations, these networks polymerize non-covalently, creating a macroscopic gel state.

The Solution: Co-Solvent Disruption To break these non-covalent networks without altering the chemical identity of the compound:

  • Add a protic co-solvent: Introduce 5% to 10% (v/v) Methanol or Ethanol to your DCM or EtOAc solution. The hydroxyl groups of the alcohol will competitively hydrogen-bond with the secondary amine, breaking the intermolecular chains and immediately clarifying the solution.

  • Alternative (Chemical Protection): If your synthetic route allows, immediately protect the position-9 amine with a bulky protecting group (e.g., Boc-anhydride). A Boc-protected diazaspiro[5.5]undecane cannot act as a hydrogen-bond donor, completely eliminating aggregation and ensuring infinite solubility in organic solvents.

References

  • National Library of Medicine (PMC): Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from:[Link]

  • MDPI (Sustainability): Non-Aqueous Solvent Mixtures for CO₂ Capture: Choline Hydroxide-Based Deep Eutectic Solvents Absorbent Performance at Various Temperatures and Pressures. Retrieved from:[Link]

  • ACS Omega: A Unified Approach to CO₂–Amine Reaction Mechanisms. Retrieved from:[Link]

Sources

Optimization

Troubleshooting regioselectivity in spiro[5.5]undecane functionalization

Welcome to the Technical Support Center for spirocyclic hydrocarbon functionalization. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most notorious challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic hydrocarbon functionalization. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most notorious challenges in controlling the regioselectivity of spiro[5.5]undecane derivatives. This guide is designed for drug development professionals and synthetic chemists who require precise, scalable, and self-validating methodologies.

Part 1: Troubleshooting Guide & FAQs

The spiro[5.5]undecane scaffold presents unique synthetic challenges due to the steric bulk of the quaternary spiro center and the electronic symmetry of the adjacent methylene groups. Below are the most frequent issues encountered during late-stage functionalization and their field-proven solutions.

Q1: I am observing a nearly 1:1 mixture of regioisomers during the late-stage C(sp³)-H functionalization of my spiro[5.5]undecane scaffold. How can I improve regiocontrol?

The Issue: Innate C-H activation relies on subtle steric or electronic differences. In spiro[5.5]undecanes, the γ

  • and δ -methylene protons often share nearly identical environments, leading to poor discrimination by the catalyst. Mechanistic Causality: Without a guiding vector, transition metals undergo oxidative addition at multiple accessible C-H bonds based purely on statistical probability and minor steric relief. The Solution: Implement a strongly coordinating Directing Group (DG) strategy. By converting a preexisting ketone on the spirocycle into an oxime ester or an amide, you can anchor a Palladium(II) or Rhodium(III) catalyst. The rigid geometry of the resulting metallacycle forces the catalyst to selectively activate the specific δ -C-H bond. For instance, a palladium-catalyzed Narasaka–Heck/C–H activation cascade utilizing an oxime ester directing group will form a highly specific spiro-palladacycle intermediate, yielding >99:1 regioselectivity[1].
Q2: During the reduction of spiro[5.5]undecane-1,7-dione, I consistently obtain an inseparable mixture of cis,cis- and cis,trans-diols. How can I achieve kinetic resolution and isolate the chiral mono-ol?

The Issue: Over-reduction of the diketone system destroys the potential for desymmetrization, yielding complex diastereomeric mixtures. Mechanistic Causality: Standard achiral hydride sources or unoptimized hydrogenation catalysts fail to differentiate the enantiotopic faces of the spiro-diketone. The initial reduction is fast, and the lack of steric shielding allows the second carbonyl to reduce immediately after the first. The Solution: Utilize an Iridium catalyst paired with a chiral SPA-PNN ligand for asymmetric direct hydrogenation. The bulky chiral pocket of the SPA-PNN ligand creates a massive distortion energy penalty for the transition state leading to the second reduction. This kinetic resolution effectively halts the reaction at the mono-ol stage, allowing you to isolate the desired enantiomer with up to 99% ee[2].

Q3: I am attempting a radical spirocyclization of biaryl ynones to form spiro[5.5]trienones, but I keep getting dibenzocycloheptenones (ortho-cyclization) instead of the ipso-product.

The Issue: The radical intermediate is attacking the adjacent ortho position of the aryl ring rather than the carbon bearing the substituent (ipso position). Mechanistic Causality: Radical attack is governed by the stability of the resulting intermediate. If the ipso carbon lacks electron-donating stabilization, the radical will naturally migrate to the less sterically hindered and thermodynamically favored ortho position, expanding the ring to a 6-7-6 fused system rather than a spirocycle[3]. The Solution: Tune the electronics of the aryl ring. Incorporating a strongly electron-donating group (e.g., a para-methoxy group) stabilizes the ipso-radical intermediate. This electronic bias overrides the steric penalty, forcing the reaction pathway exclusively toward the spiro[5.5]trienone architecture[3].

Part 2: Visualizing the Troubleshooting Logic

G Start Spiro[5.5]undecane Regioselectivity Issue Q1 Poor C(sp³)-H Discrimination? Start->Q1 Q2 Over-reduction / Diastereomer Mix? Start->Q2 Q3 Failed Radical Spirocyclization? Start->Q3 Sol1 Install Directing Group (e.g., Oxime/Amide) Use Pd(II) Catalyst Q1->Sol1 Yes Sol2 Use Chiral SPA-PNN/Ir for Kinetic Resolution Q2->Sol2 Yes Sol3 Tune Aryl Electronics (Add p-OMe for ipso-attack) Q3->Sol3 Yes

Fig 1: Diagnostic workflow for resolving common regioselectivity issues in spiro[5.5]undecanes.

Part 3: Quantitative Data Summary

The following table summarizes the impact of specific catalyst and ligand choices on the regioselectivity and yield of spiro[5.5]undecane functionalization.

Substrate / Starting MaterialReagent / Catalyst SystemTarget Regio-PositionYield (%)Selectivity (rr / ee)Ref
γ,δ -unsaturated oxime esterPd(OAc)₂ / 2-chlorobenzoic acid δ -C(sp³)-H85 - 92>99:1 (rr)[1]
Spiro[5.5]undecane-1,7-dioneIr / Chiral SPA-PNN ligandC1-Carbonyl (Mono-ol)47*99% (ee)[2]
Biaryl ynone (p-OMe substituted)Radical initiator / Diselenideipso-C(sp²)98>99:1 (ipso:ortho)[3]
Bicyclic tetrahydroisoquinolinePhotoredox / DecarboxylationC8a (Spiro center)78>95:5 (dr)[4]

*Note: 47% yield represents near-perfect kinetic resolution efficiency (max theoretical yield is 50%).

Part 4: Standard Operating Procedure (SOP)

Protocol: Regioselective Palladium-Catalyzed δ -C(sp³)-H Activation of Spiro[5.5]undecane Oxime Esters

This protocol details the self-validating methodology for installing a functional group at the δ -position of a spiro[5.5]undecane ring using a palladium-catalyzed cascade[1].

Reagents Required:

  • Spiro[5.5]undecane γ,δ -unsaturated oxime ester (0.2 mmol)

  • Pd(OAc)₂ (10 mol%)

  • 2-chlorobenzoic acid (2.0 equiv, C2 insertion unit)

  • Ag₂CO₃ (2.0 equiv, oxidant/halide scavenger)

  • Toluene (Anhydrous, 2.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the spiro[5.5]undecane oxime ester (0.2 mmol), Pd(OAc)₂ (10 mol%), 2-chlorobenzoic acid (0.4 mmol), and Ag₂CO₃ (0.4 mmol).

    • Causality: Ag₂CO₃ acts as a terminal oxidant to regenerate the active Pd(II) species and scavenges the chloride ions generated from the insertion unit, preventing catalyst poisoning.

  • Solvent Addition and Degassing: Evacuate the tube and backfill with Argon (repeat 3 times). Inject 2.0 mL of anhydrous toluene.

    • Causality: Oxygen and moisture will competitively coordinate to the Pd center or hydrolyze the oxime ester, destroying the directing group's efficacy.

  • Thermal Activation: Seal the tube and stir the mixture at 110 °C for 12 hours.

    • Mechanistic Action: The elevated temperature provides the necessary activation energy for the Concerted Metalation-Deprotonation (CMD) step, where the Pd(II) coordinates to the oxime nitrogen and selectively inserts into the δ -C-H bond to form the rigid spiropalladacycle.

  • Self-Validation Checkpoint (In-Process): After 4 hours, extract a 10 µL aliquot, filter through a short silica plug with EtOAc, and analyze via GC-MS.

    • Validation: You should observe the disappearance of the starting material mass peak and the emergence of a single new peak corresponding to the product. If multiple product peaks with identical m/z values appear, the directing group has failed, and non-selective C-H activation is occurring.

  • Workup and Isolation: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove silver salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (Hexanes/EtOAc gradient) to afford the regiopure functionalized spirocyclic product.

Pathway N1 Spiro[5.5]undecane Oxime Ester N2 Pd(II) Coordination to Oxime Nitrogen N1->N2 Pd(OAc)2 N3 Concerted Metalation Deprotonation (CMD) N2->N3 Heat (110°C) N4 Rigid Spiropalladacycle Intermediate N3->N4 delta-C-H Cleavage N5 Regioselective [4+2] Annulation Product N4->N5 2-chlorobenzoic acid

Fig 2: Mechanistic pathway of the highly regioselective Pd-catalyzed C-H activation cascade.

References

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - Chemical Science (RSC Publishing). rsc.org.
  • Synthesis of Seleno-Dibenzocycloheptenones/Spiro[5.5]Trienones by Radical Cyclization of Biaryl Ynones | The Journal of Organic Chemistry. acs.org.
  • Divergent Asymmetric Synthesis of Four Pentacyclic Homoproaporphine Alkaloids via C–H Elaboration | Journal of the American Chemical Society. acs.org.
  • SPA-PNN ligand for the kinetic resolution of carbocyclic and heterocyclic spiranes by asymmetric hydrogenation - PMC. nih.gov.

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of Spiro-Undecane Impurities

Welcome to the Advanced Chromatography Support Center. Spiro-undecane scaffolds are increasingly utilized in drug discovery due to their rigid, three-dimensional architectures that improve physicochemical properties and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Spiro-undecane scaffolds are increasingly utilized in drug discovery due to their rigid, three-dimensional architectures that improve physicochemical properties and target binding. However, this 3D rigidity introduces complex stereochemistry. Impurities often manifest as closely related diastereomers, enantiomers, or regioisomers that exhibit nearly identical polarities, making traditional reversed-phase chromatography insufficient.

As a Senior Application Scientist, I have designed this guide to provide authoritative troubleshooting and method development strategies for separating spiro-undecane impurities, prioritizing causality, system self-validation, and advanced techniques like Supercritical Fluid Chromatography (SFC).

Section 1: Core Separation Strategies & Causality

When dealing with spirocyclic impurities, the primary analytical bottleneck is achieving baseline resolution between stereoisomers. Supercritical Fluid Chromatography (SFC) has become the 1[1].

The Causality Behind SFC Superiority: SFC utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase. Supercritical CO₂ possesses a viscosity approximately one-third that of standard normal-phase HPLC solvents (like hexane), combined with exceptionally high diffusivity[1][2]. This unique fluid dynamic allows for flow rates up to three times higher than HPLC without exceeding column pressure limits, enabling rapid equilibration and high-throughput screening of chiral stationary phases (CSPs)[1].

Table 1: Quantitative Comparison of SFC vs. HPLC for Spiro-Undecane Impurities

ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Mechanistic Impact on Spiro-Compounds
Mobile Phase Viscosity Very Low (~0.02 to 0.1 cP)High (~0.5 to 1.0 cP)Low viscosity in SFC allows for longer columns or smaller particles without overpressuring.
Optimal Flow Rate 3.0 - 5.0 mL/min0.5 - 1.5 mL/minSFC enables 3x faster screening of multiple chiral columns[1].
Solvent Consumption Low (70-90% reduction)HighSFC uses CO₂, significantly reducing organic waste and fraction drying time during preparative scale-up[1].
Chiral Selectivity Excellent (Normal Phase mimic)Variable (Requires specific CSPs)SFC's non-polar CO₂ mimics normal-phase conditions, ideal for hydrogen-bonding interactions on CSPs[].
Section 2: Method Development Workflow

G Start Spiro-Undecane Impurity Profiling SFC SFC (Supercritical Fluid) Preferred for Stereoisomers Start->SFC Chiral/Isomeric HPLC HPLC (Liquid) Preferred for Polar Byproducts Start->HPLC Achiral Screening Automated Column Screening (Amylose/Cellulose CSPs) SFC->Screening HPLC->Screening Modifiers Modifier Selection (MeOH, EtOH, IPA) Screening->Modifiers Additives Additive Optimization (DEA, TFA, Formic Acid) Modifiers->Additives Coelution Co-elution Detected? Additives->Coelution Optimize Adjust Temp/Backpressure or Change CSP Coelution->Optimize Yes Success Baseline Resolution (Rs > 1.5) Self-Validation Complete Coelution->Success No Optimize->Screening Iteration

Fig 1: Chromatographic method development workflow for spiro-undecane impurities.

Protocol: Self-Validating Automated Chiral Screening

This protocol utilizes an 4 to rapidly identify optimal separation conditions[4]. It is designed as a self-validating system: the protocol cannot proceed to preparative scale unless the system suitability criteria are strictly met.

Step 1: System Preparation & Baseline Validation

  • Equilibrate the SFC system with supercritical CO₂ and 10% Methanol (modifier).

  • Self-Validation Check: Inject a blank (pure sample solvent). Confirm a stable baseline with noise < 0.05 mAU to rule out ghost peaks or system contamination before introducing complex spiro-mixtures[5].

Step 2: Column Array Screening

  • Configure a switching valve with at least four distinct Chiral Stationary Phases (CSPs), typically immobilized amylose and cellulose derivatives (e.g., Chiralpak IA, IB, IC, ID).

  • Run a generic gradient: 5% to 50% modifier over 10 minutes at 3.0 mL/min.

Step 3: Modifier & Additive Tuning

  • If spiro-undecane impurities co-elute, the steric environment of the modifier must be altered. Switch the modifier from Methanol to Ethanol or Isopropanol.

    • Causality: Bulkier alcohols (like IPA) swell the polysaccharide polymer differently, altering the size and shape of the chiral binding cavities, which is critical for differentiating rigid spiro-compounds.

  • If the spiro-undecane contains basic amine groups,2 to the modifier to suppress ionization and prevent secondary interactions with the stationary phase[2].

Step 4: System Suitability & Validation

  • Calculate the resolution ( Rs​ ) between the main spiro-undecane peak and its closest eluting impurity.

  • Pass Criteria: Rs​≥1.5 . If Rs​<1.5 , the system rejects the method; return to Step 2 and screen alternative CSPs or adjust column backpressure/temperature.

Section 3: Troubleshooting Guide (Q&A)

Q1: I am observing severe co-elution between the main spiro-undecane API and a diastereomeric impurity on a standard C18 HPLC column. How do I resolve this? A1: Co-elution of diastereomers on a C18 column occurs because reversed-phase chromatography relies primarily on hydrophobic interactions. The rigid spirocyclic core often results in diastereomers having identical hydrophobic "footprints" and polarities, making6[6]. Solution: You must change the separation mechanism from hydrophobic partition to steric/chiral recognition. Switch to a Chiral Stationary Phase (CSP) such as a cellulose or amylose-based column. If using HPLC, operate in normal-phase mode (e.g., Hexane/Isopropanol) or transition the method to SFC, which offers superior chiral selectivity and speed[].

Q2: My chromatogram shows significant peak tailing for a basic spiro-undecane intermediate. What is the root cause and how can I fix it? A2: Peak tailing for basic compounds is almost always caused by secondary, non-specific interactions between the basic nitrogen atoms on your spiro-undecane and7 of the stationary phase[7]. Solution: You need to mask these silanols or suppress the ionization of your analyte.

  • For HPLC: Add a competing base like triethylamine (TEA) to the mobile phase, or lower the pH using formic acid to fully protonate the silanols (making them neutral)[7].

  • For SFC: Add 0.1% to 0.5% of an amine additive (e.g., DEA or isopropylamine) directly to your organic modifier to improve peak shape[2].

Q3: During gradient elution, I am experiencing a shifting baseline and occasional "ghost peaks" that interfere with impurity quantification. A3: A shifting baseline during a gradient is typically caused by a difference in UV absorbance between Mobile Phase A and Mobile Phase B, or 8[8]. Ghost peaks arise from late-eluting impurities from previous injections or contaminated solvents[7]. Solution:

  • Self-Validation: Run a "blank gradient" (injecting only the sample solvent). If the ghost peak persists at the exact same retention time, it is a system/solvent contaminant. If it disappears, it is sample carryover[6].

  • Correction: Filter all solvents through a 0.22 µm filter and use strictly HPLC-grade solvents[5]. To verify mixing integrity, add a tracer (e.g., 0.1% acetone) to the organic solvent and monitor the baseline at 254 nm; a steady baseline confirms proper mixing[8].

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Why do we use additives in the modifier rather than the CO₂ stream in SFC? In SFC, the primary mobile phase is supercritical CO₂, which is highly non-polar and cannot dissolve ionic additives like salts or strong acids/bases. Therefore, additives (like formic acid for acidic impurities or DEA for basic impurities) must be dissolved in the polar organic modifier (e.g., methanol) before it is mixed with the CO₂ stream. This ensures the additive remains in solution to interact with the stationary phase and the analyte[2].

FAQ 2: How do I scale up my analytical SFC method to preparative purification for a spiro-undecane library? Preparative SFC is highly advantageous for scale-up because the CO₂ evaporates immediately upon depressurization, leaving the purified spiro-undecane in a[1]. To scale up:

  • Keep the stationary phase chemistry and mobile phase composition identical to the analytical method.

  • Scale the flow rate proportionally to the square of the column radius ( r2 ).

  • Utilize stacked injections to maximize throughput, which is highly efficient in SFC due to the rapid re-equilibration of the column.

References
  • Title : Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD Source : shimadzu.com URL : 2

  • Title : Chiral Separation Using SFC and HPLC Source : labrulez.com URL : 4

  • Title : Resolving co-elution issues in HPLC analysis Source : benchchem.com URL : 6

  • Title : The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery Source : americanlaboratory.com URL : 1

  • Title : Advanced Guide to HPLC Troubleshooting Source : pharmacores.com URL : 5

  • Title : Untangle your Liquid Chromatography Problems Source : sigmaaldrich.com URL : 7

  • Title : Enantiomeric Purification (HPLC/SFC) Source : bocsci.com URL :

  • Title : Chiral Purification of Volatile Flavors and Fragrances by SFC Source : waters.com URL :

  • Title : HPLC Troubleshooting Guide Source : lcms.cz URL : 8

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Interpretation of 2-Benzyl-2,9-diazaspiro[5.5]undecane: A Comparative Guide to Spirocyclic Scaffolds vs. Planar Alternatives

Executive Summary: The Shift to 3D Chemical Space The modern drug discovery landscape is actively transitioning away from planar, sp2 -rich aromatic scaffolds toward complex, three-dimensional molecules[1]. This paradigm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to 3D Chemical Space

The modern drug discovery landscape is actively transitioning away from planar, sp2 -rich aromatic scaffolds toward complex, three-dimensional molecules[1]. This paradigm, widely recognized as the "escape from flatland," demonstrates that increasing a molecule's fraction of sp3 -hybridized carbons ( Fsp3​ ) significantly enhances its metabolic stability, aqueous solubility, and overall clinical success rate[2].

In this context, 2-Benzyl-2,9-diazaspiro[5.5]undecane serves as a premium spirocyclic building block. When compared to traditional planar alternatives like 1-benzylpiperazine, the diazaspiro[5.5]undecane core offers superior structural rigidity and multi-directional pharmacophore projection. However, this 3D complexity introduces significant nuances in structural characterization. This guide provides an authoritative, comparative breakdown of the 1 H and 13 C NMR spectral interpretation required to validate this spirocyclic scaffold.

Structural Comparison & NMR Causality

To accurately interpret the NMR spectra of spirocycles, one must understand the causality behind the magnetic environments created by their 3D geometry.

  • The Planar Alternative (1-Benzylpiperazine): Simple monocyclic or linear systems exhibit high conformational flexibility. At room temperature, rapid ring flipping averages the axial and equatorial proton signals. Consequently, the 1 H NMR spectrum presents deceptively simple, broad pseudo-triplets for the piperazine ring protons, masking the true underlying geometry.

  • The Spirocyclic Product (2-Benzyl-2,9-diazaspiro[5.5]undecane): The quaternary spiro carbon (C6) acts as a rigid structural junction, forcing the two six-membered rings into an orthogonal double-chair conformation[3]. This geometric lock prevents rapid interconversion, placing the ring protons into distinct, permanent magnetic environments. As a result, the 1 H NMR spectrum exhibits pronounced geminal ( 2J≈14 Hz) and vicinal ( 3J≈4−11 Hz) couplings, splitting the signals into complex multiplets and doublets of doublets (dd)[4].

Experimental Protocol: A Self-Validating NMR Workflow

Because the spiro carbon acts as an insulating node that prevents standard spin-spin conjugation, standard 1D NMR is insufficient. The following protocol is a self-validating system designed to cross-verify the spirocyclic core through sequential data dependency.

Step 1: Sample Preparation Dissolve 15–20 mg of pure 2-Benzyl-2,9-diazaspiro[5.5]undecane in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Ensure the sample is free of paramagnetic impurities to maintain sharp multiplet resolution.

Step 2: 1D 1 H and 13 C Acquisition Acquire the 1 H NMR at 400 MHz and 13 C NMR at 100 MHz.

  • Validation Check: The 1 H spectrum must show exactly 5 aromatic protons and 21 aliphatic protons. The 13 C spectrum must reveal 16 distinct carbon signals (compared to only 7 in the planar alternative).

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence) Acquire HSQC to map all 1JCH​ correlations.

  • Validation Check: All aliphatic carbon signals must correlate to proton signals, except the spiro C6 ( δ ~32.1 ppm) and the benzyl quaternary carbon. The absence of a proton correlation for C6 validates its quaternary nature.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquire HMBC to trace 2J and 3J correlations across the insulating spiro node.

  • Validation Check: The protons from the adjacent methylene groups (C1, C5, C7, and C11) must all show long-range cross-peaks to the isolated spiro C6 node, unambiguously confirming the fusion of the two rings.

Data Presentation: Quantitative NMR Comparison

The tables below summarize the distinct spectral differences between the 3D spirocyclic product and the flat alternative.

Table 1: 1 H NMR Data Comparison (400 MHz, CDCl 3​ )
Structural Feature2-Benzyl-2,9-diazaspiro[5.5]undecane (Spiro)1-Benzylpiperazine (Flat Alternative)Causality / Spectral Notes
Benzyl -CH 2​ - δ 3.45 (s, 2H) δ 3.50 (s, 2H)Singlet in both; slightly more shielded in the spirocycle due to steric crowding.
Ring Protons (N-Bn side) δ 2.35 (m, 2H), 2.40 (m, 2H), 1.45 (m, 2H), 1.50 (m, 2H) δ 2.45 (br t, 4H)Spiro: Orthogonal double-chair locks protons, causing complex multiplets[4]. Flat: Rapid flipping yields broad triplets.
Ring Protons (NH side) δ 2.80 (m, 4H), 1.40 (m, 4H) δ 2.90 (br t, 4H)Spiro: Distinct axial/equatorial splitting. Flat: Averaged signals.
Aromatic Protons δ 7.20–7.35 (m, 5H) δ 7.20–7.35 (m, 5H)Unaffected by the aliphatic core geometry.
Table 2: 13 C NMR Data Comparison (100 MHz, CDCl 3​ )
Carbon Position2-Benzyl-2,9-diazaspiro[5.5]undecane (Spiro)1-Benzylpiperazine (Flat Alternative)Causality / Spectral Notes
Spiro Quaternary (C6) δ 32.1 ppm N/A Critical Node: Confirms the sp3 fusion of the two rings. Invisible in HSQC; requires HMBC[3].
N-Bn adjacent Carbons δ 60.5 (C1), 50.8 (C3) δ 53.2 (C2, C6)Symmetry is broken in the spirocycle, yielding distinct chemical shifts.
NH adjacent Carbons δ 42.6 (C8, C10) δ 46.1 (C3, C5)Secondary amine α -carbons.
Aliphatic Backbone δ 35.8 (C7, C11), 35.4 (C5), 23.1 (C4)N/AHigh Fsp3​ carbon count provides the 3D vectorality crucial for modern drug targets[2].
Benzyl -CH 2​ - δ 63.2 ppm δ 63.5 ppmStandard benzylic shift.

NMR Elucidation Workflow Visualization

G Prep Sample Preparation (CDCl3, 400/100 MHz) Proton 1D 1H NMR (Identify Benzyl & Aliphatic) Prep->Proton Carbon 1D 13C NMR (Locate Quaternary C6) Prep->Carbon HSQC 2D HSQC (1J C-H Mapping) Proton->HSQC COSY 2D COSY (Spin System Tracing) Proton->COSY Carbon->HSQC HMBC 2D HMBC (2J/3J C-H to Spiro C6) HSQC->HMBC Identify CH2 groups Confirm Structural Confirmation Spirocyclic Core Validated HMBC->Confirm Validate Spiro Node COSY->HMBC Connect adjacent CH2

Self-validating 1D and 2D NMR workflow for spirocyclic structural elucidation.

References

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition Source: Arabian Journal of Chemistry URL:[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: PubMed Central (PMC) - NIH URL:[Link]

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives Source: ResearchGate URL:[Link]

Sources

Comparative

Escaping Flatland: A Comparative Guide to Metabolic Stability in Spirocycles vs. Flat Heterocycles

Introduction: The 3D Paradigm Shift in Drug Discovery For decades, medicinal chemistry relied heavily on planar, aromatic heterocycles due to their synthetic accessibility and predictable cross-coupling chemistry. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 3D Paradigm Shift in Drug Discovery

For decades, medicinal chemistry relied heavily on planar, aromatic heterocycles due to their synthetic accessibility and predictable cross-coupling chemistry. However, these "flat" molecules often suffer from poor physicochemical properties, including low aqueous solubility and high vulnerability to rapid metabolic degradation by hepatic enzymes[1]. The concept of "escaping flatland"—increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) to impart three-dimensionality—has revolutionized scaffold design[2].

Spirocycles, characterized by two rings fused at a single tetrahedral carbon atom, represent a premier structural motif for this 3D transition[3]. By replacing flat aromatic rings with spirocyclic bioisosteres, researchers can fundamentally alter a drug candidate's spatial geometry, directly impacting its pharmacokinetic (PK) profile and metabolic stability[4].

Mechanistic Causality: Why Spirocycles Outperform Flat Heterocycles

The metabolic stability of a compound is predominantly dictated by its interaction with Cytochrome P450 (CYP450) enzymes in the liver. The active sites of major CYP isoforms (e.g., CYP3A4, CYP2D6) have evolved to accommodate lipophilic, planar substrates through π−π stacking and hydrophobic interactions.

  • Flat Heterocycles: Their planarity allows them to easily slide into the CYP450 heme pocket. The electron-rich aromatic systems are highly susceptible to epoxidation, aromatic hydroxylation, and N-dealkylation.

  • Spirocycles: The rigid, three-dimensional arrangement of spirocycles acts as a steric shield[5]. The out-of-plane substituents create a steric clash within the constrained CYP active site, preventing the molecule from adopting the required geometry for oxidation. Furthermore, replacing an aromatic ring with an aliphatic spirocycle inherently lowers the lipophilicity (LogD), reducing the non-specific hydrophobic affinity for metabolic enzymes[4].

CYP_Metabolism cluster_flat Flat Heterocycles cluster_spiro Spirocyclic Bioisosteres Flat Planar Aromatic Scaffold CYP_Flat High Affinity for CYP450 Heme Pocket Flat->CYP_Flat Oxidation Rapid Epoxidation & Hydroxylation CYP_Flat->Oxidation Clearance1 High Intrinsic Clearance (CLint) Oxidation->Clearance1 Spiro 3D Spirocyclic Scaffold (High Fsp3) CYP_Spiro Steric Clash in CYP450 Active Site Spiro->CYP_Spiro Protection Restricted Access to Labile Sites CYP_Spiro->Protection Clearance2 Low Clearance & Extended Half-life Protection->Clearance2

Mechanistic comparison of CYP450-mediated metabolism between flat and spirocyclic scaffolds.

Quantitative Data Comparison

The substitution of a planar moiety (e.g., a morpholine or piperidine ring attached to an aromatic core) with an azaspirocycle frequently yields quantifiable improvements in both physicochemical and DMPK (Drug Metabolism and Pharmacokinetics) parameters[1].

The following table summarizes a representative matched-pair analysis (e.g., optimization of PLK4 inhibitors or MCHr1 antagonists) demonstrating the shift from a flat scaffold to a spirocyclic analog[1][4]:

Property / ParameterPlanar Heterocycle (e.g., Phenyl/Morpholine)Spirocyclic Analog (e.g., Azaspirocycle)Impact on Drug Development
Fraction sp3 ( Fsp3​ ) < 0.30> 0.50Higher 3D complexity; correlates with clinical success.
Lipophilicity (LogD) 3.5 - 4.51.5 - 2.5Reduced off-target toxicity and non-specific binding.
Aqueous Solubility < 10 µg/mL> 100 µg/mLImproved oral bioavailability and formulation ease.
Human Liver Microsomes (HLM) CLint​ > 80 µL/min/mg (High Clearance)< 15 µL/min/mg (Low Clearance)Significantly enhanced metabolic stability.
In vitro Half-life ( t1/2​ ) < 15 minutes> 120 minutesSustained systemic exposure and target engagement.

Experimental Methodology: Liver Microsomal Stability Assay

To objectively validate the metabolic stability of spirocycles versus flat heterocycles, the Human Liver Microsome (HLM) stability assay is the gold standard. This protocol is designed as a self-validating system: it includes positive controls (e.g., Verapamil for high clearance) and negative controls (minus-NADPH) to ensure that parent compound depletion is strictly CYP-mediated, rather than due to chemical instability or non-specific protein binding.

Step-by-Step Protocol

1. Preparation of Reagents & Matrix:

  • Microsomes: Thaw HLM (pooled) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4, supplemented with 3.3 mM MgCl2​ ). Causality: pH 7.4 and magnesium are critical co-factors for optimal CYP450 enzymatic structural integrity and function.

  • Test Compounds: Prepare 10 mM DMSO stocks of the planar compound and the spirocyclic analog. Dilute to a final assay concentration of 1 µM (final DMSO 0.1%). Causality: Keeping DMSO below 0.1% prevents solvent-mediated inhibition of CYP enzymes.

2. Pre-Incubation:

  • Aliquot 100 µL of the microsome/compound mixture into a 96-well plate. Pre-incubate at 37°C for 5 minutes. Causality: Ensures the system reaches physiological temperature before initiating the reaction, preventing kinetic lag.

3. Reaction Initiation & Time-Course Sampling:

  • Initiate the metabolic reaction by adding 10 µL of 10 mM NADPH (a mandatory electron donor for CYP450s).

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 10 µL aliquot of the reaction mixture into 100 µL of ice-cold Acetonitrile (ACN) containing an internal standard (IS). Causality: The organic solvent instantly denatures the CYP enzymes, quenching the reaction, while the IS normalizes downstream MS injection variability.

4. Sample Processing & LC-MS/MS Analysis:

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a clean plate for LC-MS/MS analysis. Quantify the peak area ratio (Parent/IS) to determine the percentage of compound remaining over time.

5. Data Analysis:

  • Plot the natural log of % remaining against time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Calculate intrinsic clearance: CLint​=(k×V)/protein concentration , where V is the incubation volume.

Workflow Prep 1. Reagent Prep HLM + Compound Incubate 2. Pre-Incubation 37°C, 5 mins Prep->Incubate Start 3. Initiate Reaction Add NADPH Incubate->Start Sample 4. Time-Course 0 to 60 mins Start->Sample Quench 5. Quench Cold ACN + IS Sample->Quench Analyze 6. LC-MS/MS Quantify Parent Quench->Analyze

Self-validating experimental workflow for the Liver Microsomal Stability Assay.

Conclusion

The strategic incorporation of spirocyclic scaffolds is far more than a synthetic novelty; it is a rational, data-driven approach to overcoming the pharmacokinetic liabilities of flatland[6]. By leveraging 3D spatial geometry to sterically hinder CYP450-mediated metabolism, spirocycles offer a robust pathway to enhancing intrinsic clearance profiles, prolonging half-lives, and ultimately improving the clinical viability of modern therapeutics.

References

  • BenchChem. "Advantages of spirocyclic scaffolds over planar structures in drug discovery." BenchChem. 1

  • Taylor & Francis. "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. 3

  • National Institutes of Health (PMC). "Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review." PMC. 5

  • BLDpharm. "BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLDpharm. 4

  • Princeton University. "Bioisosteres of Common Functional Groups: Escaping Flatland." J. Med. Chem. 2009, 52, 6752. 2

  • ACS Publications. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. 6

Sources

Validation

A Comprehensive Guide to Elemental Analysis Standards: Evaluating 2-Benzyl-2,9-diazaspiro[5.5]undecane

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. This guide provides an in-depth, objective comparison of elemental analysi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. This guide provides an in-depth, objective comparison of elemental analysis standards, focusing on the evaluation of 2-Benzyl-2,9-diazaspiro[5.5]undecane as a potential reference material. We will delve into the core principles of combustion analysis, compare the subject compound with established industry standards, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

The Cornerstone of Molecular Identity: Elemental Analysis in Drug Development

Elemental analysis, specifically CHNS analysis, is a destructive, quantitative technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[1] In the pharmaceutical industry, its role is critical for several reasons:

  • Structural Verification: It provides the empirical formula of a newly synthesized active pharmaceutical ingredient (API) or intermediate, serving as a primary check for its chemical identity.

  • Purity Assessment: Significant deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or inorganic contaminants.

  • Regulatory Compliance: Regulatory bodies like the FDA require robust characterization data for new chemical entities, and elemental analysis is a key component of the data package.[2]

The most prevalent method for this analysis is the Dumas method, or combustion analysis.[1][3] This technique involves the complete and instantaneous combustion of a sample in an oxygen-rich environment at high temperatures. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified.[4]

cluster_workflow Combustion Analysis Workflow Sample 1. Sample Weighing (1-2 mg in Tin Capsule) Combustion 2. Flash Combustion (>1000°C in pure O₂) Sample->Combustion Autosampler Reduction 3. Gas Reduction (NOx → N₂ over Copper) Combustion->Reduction He Carrier Gas Separation 4. Gas Separation (GC Column) Reduction->Separation Detection 5. Detection (Thermal Conductivity Detector) Separation->Detection Result 6. Data Analysis (%C, %H, %N Calculation) Detection->Result Signal Integration

Caption: High-level workflow for elemental analysis via the combustion method.

Profile of the Analyte: 2-Benzyl-2,9-diazaspiro[5.5]undecane

The compound 2-Benzyl-2,9-diazaspiro[5.5]undecane is a heterocyclic amine containing a spirocyclic core, a structure of interest in medicinal chemistry for building diverse molecular scaffolds.[5][6] Before it can be analyzed or considered as a standard, its theoretical elemental composition must be precisely calculated.

Based on its structure, the molecular formula is determined to be C₁₆H₂₄N₂ .[7]

PropertyValue
Molecular FormulaC₁₆H₂₄N₂
Molecular Weight244.38 g/mol
Theoretical % Carbon 78.63%
Theoretical % Hydrogen 9.90%
Theoretical % Nitrogen 11.46%

Table 1: Theoretical Elemental Composition of 2-Benzyl-2,9-diazaspiro[5.5]undecane.

The Benchmark: A Comparison with Established Elemental Analysis Standards

For an analytical method to be trustworthy, it must be calibrated with a highly pure, stable, and well-characterized reference material.[8] While 2-Benzyl-2,9-diazaspiro[5.5]undecane can be characterized, its suitability as a primary standard must be weighed against commercially available, certified reference materials (CRMs).[9]

Let's compare its theoretical composition to some industry-standard compounds.

Standard Reference MaterialMolecular Formula% Carbon% Hydrogen% NitrogenKey Characteristics
Acetanilide C₈H₉NO71.09%6.71%10.36%Highly stable, non-hygroscopic, classic C, H, N standard.
EDTA (Ethylenediaminetetraacetic acid)C₁₀H₁₆N₂O₈41.10%5.52%9.59%High purity, stable, often used for instrument validation.[8]
Sulfanilamide C₆H₈N₂O₂S41.85%4.68%16.27%Excellent for CHNS analysis due to sulfur content.[3]
2-Benzyl-2,9-diazaspiro[5.5]undecane C₁₆H₂₄N₂ 78.63% 9.90% 11.46% High carbon content, representative of many APIs.

Table 2: Comparison of 2-Benzyl-2,9-diazaspiro[5.5]undecane with common elemental analysis standards.

This comparison highlights that 2-Benzyl-2,9-diazaspiro[5.5]undecane has a significantly higher carbon and hydrogen content than many common standards. This can be advantageous when analyzing "carbon-rich" pharmaceutical compounds, as the standard would be more matrix-matched to the samples of interest. However, its use as a primary standard is contingent upon its certified purity, stability, and homogeneity, which are guaranteed for commercial CRMs.[10]

cluster_decision Standard Selection Logic Start Define Analytical Need Req Is a Certified Reference Material (CRM) Required for Validation/Regulatory Filing? Start->Req SelectCRM Select Commercial CRM (e.g., EDTA, Acetanilide) from NIST, etc. Req->SelectCRM Yes CheckInHouse Is the In-House Compound (e.g., Diazaspiro-undecane) >99.5% Pure? Req->CheckInHouse No (Routine Analysis) CheckStability Is it Stable, Non-Hygroscopic, and Homogeneous? CheckInHouse->CheckStability Yes Purify Purify Compound or Select Alternative CheckInHouse->Purify No UseInHouse Use as an In-House Reference Standard for Routine Checks. CheckStability->UseInHouse Yes CheckStability->Purify No

Caption: Decision-making framework for selecting an appropriate elemental analysis standard.

Self-Validating Experimental Protocol for CHN Analysis

This protocol outlines the steps for the elemental analysis of 2-Benzyl-2,9-diazaspiro[5.5]undecane, incorporating principles of method validation to ensure trustworthiness.[11]

4.1. Instrumentation & Consumables

  • Elemental Analyzer: An instrument based on the Dumas (combustion) method, such as a Thermo Scientific FlashSmart or Elementar UNICUBE.[10][12]

  • Microbalance: Capable of accurately weighing to ±0.001 mg.

  • Consumables: Tin capsules, quartz wool, certified standards (e.g., EDTA for calibration, Sulfanilamide for verification), high-purity oxygen and helium.

4.2. Instrument Calibration & System Suitability

  • Rationale: Calibration establishes the instrument's response factor for each element. Using a well-characterized standard ensures that the measurements are traceable and accurate.

  • Procedure:

    • Perform a leak test and ensure stable furnace and detector temperatures as per manufacturer specifications.

    • Analyze 3-5 empty tin capsules to establish a stable baseline (blank).

    • Accurately weigh (e.g., 1-3 mg) at least five replicates of a certified standard like EDTA.

    • Analyze the standards and perform a linear regression calibration. The correlation coefficient (r²) should be >0.999.

    • As a system suitability check, analyze a secondary standard (e.g., Sulfanilamide) as an unknown. The results should be within ±0.3% of the theoretical values.

4.3. Sample Analysis: 2-Benzyl-2,9-diazaspiro[5.5]undecane

  • Rationale: Precise weighing and consistent sample handling are paramount for repeatability. Analyzing samples in triplicate provides statistical confidence in the result.

  • Procedure:

    • Accurately weigh approximately 1-2 mg of 2-Benzyl-2,9-diazaspiro[5.5]undecane into a tin capsule. Record the weight precisely.

    • Carefully fold the capsule to enclose the sample, ensuring no loss of material.

    • Analyze a minimum of three independent sample preparations.

    • Introduce a standard check (e.g., one EDTA sample) after every 10-15 sample analyses to monitor for instrument drift.

4.4. Data Evaluation & Acceptance Criteria

  • Rationale: Comparing experimental results to theoretical values confirms the identity and purity of the compound. Pre-defined acceptance criteria prevent subjective interpretation.

  • Calculation: The instrument software calculates the percentage of C, H, and N based on the sample weight and the detector signal relative to the calibration curve.

  • Acceptance Criteria: For a pure pharmaceutical compound, the experimental results should typically be within ±0.4% of the theoretical values calculated in Table 1. The standard deviation of the replicate analyses should be acceptably low (e.g., <0.2%).

Conclusion & Recommendations

2-Benzyl-2,9-diazaspiro[5.5]undecane, with its high carbon content and stable diazaspiro core, presents itself as a suitable candidate for an in-house reference standard , particularly for research and development labs working with structurally similar molecules. Its matrix is more representative of many modern APIs than traditional standards like EDTA.

However, for cGMP-compliant release testing, method validation, or regulatory submissions, the use of a Certified Reference Material (CRM) from an accredited body (e.g., NIST) remains the authoritative and required choice.[9][10] 2-Benzyl-2,9-diazaspiro[5.5]undecane could only be elevated to this level after undergoing the rigorous, multi-laboratory characterization and certification process required to establish it as a primary standard.

For drug development professionals, the optimal approach is a hybrid one: use CRMs for instrument calibration and validation, and employ a well-characterized in-house standard like 2-Benzyl-2,9-diazaspiro[5.5]undecane for routine system suitability checks and as a matrix-matched control for similar compounds.

References

  • Wikipedia. Combustion analysis. [Link]

  • ChemTeam. Combustion Analysis. [Link]

  • LECO Corporation. Combustion Analysis for Elemental Determination. [Link]

  • Analytik Jena. Combustion Elemental Analysis. [Link]

  • Technology Networks. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Elementar. Highly accurate CHNS analysis of NIST Standard Reference Materials. [Link]

  • Mirante. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Recipharm. Development and validation of ICP-OES for trace element estimation. [Link]

  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • PubChem - NIH. 2-Boc-9-Cbz-2,9-diazaspiro[5.5]undecan-4-one. [Link]

  • Agilent. ULTRA Analytical Standards and Certified Reference Materials. [Link]

  • PubChemLite. 9-benzyl-2,9-diazaspiro[5.5]undecane. [Link]

  • VELP Scientifica. CHNS Determination in reference soil samples. [Link]

  • PubChemLite. 9-benzyl-1,9-diazaspiro[5.5]undecane. [Link]

  • Google Patents. Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.
  • PMC. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • BuyChemJapan. Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate 95%. [Link]

  • ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]

Sources

Comparative

A Comprehensive Guide to Infrared (IR) Spectroscopy of Diazaspiro Compounds: Bioisosteric Profiling and Spectral Analysis

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Shift from Piperazine to Diazaspiro Scaffolds In modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Shift from Piperazine to Diazaspiro Scaffolds

In modern medicinal chemistry, the piperazine ring has long been a privileged scaffold. However, its planar nature and metabolic liabilities have driven the development of conformationally restricted bioisosteres. Diazaspiro compounds —such as 2,6-diazaspiro[3.3]heptane and 1,3-diazaspiro[4.5]decane—have emerged as superior alternatives. By introducing a spirocyclic core, these molecules offer enhanced three-dimensional vectorization, improved metabolic stability, and altered physicochemical properties without compromising target affinity [1].

For researchers synthesizing these spirocyclic frameworks, Fourier-Transform Infrared (FT-IR) spectroscopy is a critical orthogonal technique alongside NMR and Mass Spectrometry. IR spectroscopy provides immediate, self-validating feedback on functional group integrity, ring strain, and the success of deprotection steps during synthesis. This guide objectively compares the IR spectral signatures of diazaspiro compounds against traditional piperazines and provides field-proven protocols for their analysis.

Mechanistic Basis of Diazaspiro IR Spectral Shifts

The structural transition from a flexible piperazine ring to a rigid spirocyclic core fundamentally alters the molecule's vibrational modes. Understanding the causality behind these shifts is essential for accurate spectral interpretation.

  • Ring Strain and C-H Stretching: The spiro carbon forces the adjacent cyclobutane or cyclopentane rings into strained geometries. In highly strained systems like 2,6-diazaspiro[3.3]heptane, the increased s-character of the C-H bonds shifts the C-H stretching frequencies slightly higher (closer to 2980 cm⁻¹) compared to the unstrained methylene groups of piperazine [2].

  • Steric Hindrance and N-H Stretching: Secondary amines in diazaspiro compounds exhibit sharp N-H stretching bands. The steric bulk around the spiro center often restricts extensive intermolecular hydrogen bonding. Consequently, the N-H stretch in diazaspiro compounds is typically sharper and appears at a higher frequency than the broad, hydrogen-bonded networks characteristic of solid-state piperazine.

  • Skeletal Vibrations: The quaternary spiro carbon eliminates the continuous -CH₂-CH₂- backbone of piperazine, drastically altering the fingerprint region (1300–800 cm⁻¹). The C-N stretching modes are heavily influenced by the adjacent spiro junction, serving as a diagnostic marker for successful cyclization [3].

Comparative IR Spectral Data

The following table synthesizes quantitative IR peak assignments to facilitate rapid comparison between the traditional piperazine scaffold and two prominent diazaspiro bioisosteres.

Vibrational ModePiperazine (Unstrained)2,6-Diazaspiro[3.3]heptane (Strained)1,3-Diazaspiro[4.5]decane-2,4-dioneDiagnostic Causality
N-H Stretch (2° Amine) 3250 – 3350 cm⁻¹ (Broad)3310 – 3400 cm⁻¹ (Sharp)3180 – 3235 cm⁻¹ (H-bonded imide/amide)Steric hindrance in [3.3] systems reduces H-bonding, sharpening the peak. Dione systems show strong H-bonding.
C-H Stretch (Aliphatic) 2800 – 2950 cm⁻¹2875 – 2977 cm⁻¹2850 – 2960 cm⁻¹Increased s-character in strained cyclobutane rings shifts the peak to higher wavenumbers.
C=O Stretch (Carbonyl) N/A~1680 – 1700 cm⁻¹ (If Boc-protected)1690 – 1740 cm⁻¹ (Strong, doublet)Confirms the presence of protective groups or the hydantoin/dione core.
C-N Stretch 1100 – 1150 cm⁻¹1120 – 1180 cm⁻¹1150 – 1200 cm⁻¹Altered by the inductive effect of the spirocyclic junction.
Skeletal Deformation 850 – 950 cm⁻¹910 – 950 cm⁻¹ (Cyclobutane ring puckering)880 – 920 cm⁻¹Distinct fingerprint markers validate the specific spiro ring size.

Logical Workflow for Spectral Validation

To ensure high-fidelity data, the analytical workflow must be structured to eliminate environmental artifacts and confirm bioisosteric mimicry.

IR_Workflow N1 Synthesize Diazaspiro Bioisostere N2 ATR-FTIR Sampling (Rapid, Non-destructive) N1->N2 Routine Screening N3 KBr Pellet Method (High-Res Solid State) N1->N3 Detailed Analysis N4 Acquire IR Spectrum (4000 - 400 cm⁻¹) N2->N4 N3->N4 N5 Analyze High Frequency (N-H & C-H Stretches) N4->N5 3400-2800 cm⁻¹ N6 Analyze Fingerprint (C-N & Spiro Skeletal) N4->N6 1300-800 cm⁻¹ N7 Bioisosteric Validation (Confirm Piperazine Mimicry) N5->N7 N6->N7

Workflow for IR spectral acquisition and structural validation of diazaspiro bioisosteres.

Self-Validating Experimental Protocols

To guarantee trustworthy and reproducible results, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure the researcher understands why the action is performed, preventing common analytical errors.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

Best for: Rapid screening of diazaspiro intermediates during multi-step synthesis.

  • System Calibration & Background Check:

    • Action: Clean the diamond/ZnSe ATR crystal with LC-MS grade isopropanol. Allow to dry completely. Run a background scan (16-32 scans, 4 cm⁻¹ resolution).

    • Causality: The background scan captures ambient H₂O and CO₂. The software automatically subtracts this from the sample spectrum. If the background is not updated immediately prior to the sample, atmospheric fluctuations will cause false peaks (e.g., negative CO₂ bands at 2350 cm⁻¹).

  • Sample Application:

    • Action: Place 1–2 mg of the diazaspiro powder directly onto the crystal.

    • Causality: ATR relies on the evanescent wave penetrating only a few micrometers into the sample. Excessive sample volume does not improve signal and wastes material.

  • Pressure Application:

    • Action: Lower the ATR anvil until the built-in clutch clicks, ensuring optimal pressure.

    • Causality: Diazaspiro compounds, especially highly crystalline derivatives, can have poor contact with the crystal. Consistent, high pressure forces the sample into the evanescent field, preventing artificially weak signal intensities and distorted peak shapes.

  • Data Acquisition & Processing:

    • Action: Acquire the spectrum. Ratio against the background.

    • Causality: Verify the baseline is flat. A sloping baseline indicates poor crystal contact or scattering, requiring the sample to be re-pressed.

Protocol B: Transmission Spectroscopy (KBr Pellet)

Best for: High-resolution publication data and analyzing complex intermolecular hydrogen bonding networks.

  • Matrix Preparation:

    • Action: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad O-H stretch at ~3400 cm⁻¹, completely masking the critical N-H stretching frequencies of the diazaspiro secondary amines.

  • Sample Grinding:

    • Action: Mix the diazaspiro compound with KBr at a 1:100 ratio. Grind vigorously in an agate mortar for 2–3 minutes.

    • Causality: The particle size must be smaller than the wavelength of the IR radiation (typically < 2 µm). Larger particles cause the Christiansen effect (anomalous dispersion), leading to asymmetric, distorted peak shapes that ruin quantitative comparison [4].

  • Pellet Pressing:

    • Action: Transfer the mixture to a die and press under vacuum at 10 tons for 5 minutes.

    • Causality: The vacuum removes trapped air, preventing opaque, cloudy pellets that scatter the IR beam and reduce transmittance. A perfectly transparent pellet validates the preparation step.

  • Acquisition:

    • Action: Place the pellet in the transmission holder and acquire the spectrum (4000–400 cm⁻¹).

Conclusion

The transition from piperazine to diazaspiro compounds represents a significant leap in rational drug design, offering reduced off-target toxicity and enhanced patentability [1]. However, confirming the structural integrity of these strained bioisosteres requires rigorous analytical profiling. By understanding the mechanistic causes behind IR spectral shifts—such as ring strain elevating C-H frequencies and steric bulk sharpening N-H bands—researchers can confidently validate their synthesized spirocycles. Utilizing the self-validating ATR and KBr protocols outlined above ensures that the resulting spectral data is both highly accurate and publication-ready.

References

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." International Journal of Molecular Sciences, 2022. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Benzyl-2,9-diazaspiro[5.5]undecane

An Expert Guide to Personal Protective Equipment for Handling 2-Benzyl-2,9-diazaspiro[5.5]undecane Disclaimer: No specific Safety Data Sheet (SDS) for 2-Benzyl-2,9-diazaspiro[5.5]undecane was publicly available at the ti...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to Personal Protective Equipment for Handling 2-Benzyl-2,9-diazaspiro[5.5]undecane

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Benzyl-2,9-diazaspiro[5.5]undecane was publicly available at the time of this writing. The following guidance is synthesized from the hazard profiles of structurally related compounds, including N-benzylated amines and a hydrochloride salt of a protected 2,9-diazaspiro[5.5]undecane derivative. A conservative approach has been taken, assuming the hazards of the free base may be greater than its salt form. This guide is for informational purposes and must be supplemented by a thorough, site-specific risk assessment by qualified personnel before any handling occurs.

Hazard Assessment: A Synthesized Profile

2-Benzyl-2,9-diazaspiro[5.5]undecane is a spirocyclic diamine, a class of compounds increasingly used in drug discovery for their unique three-dimensional architecture.[1][2] Its structure combines a rigid spirocyclic core with a basic secondary amine and an N-benzyl group. While specific toxicological data is unavailable, analysis of its constituent functional groups and close analogs allows for the construction of a reliable, safety-first hazard profile.

The primary hazards are associated with the amine functionalities. Basic amines, particularly N-benzylated amines, are frequently corrosive to skin and eyes and can be harmful if ingested.[3][4] Data from a closely related hydrochloride salt, benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride, indicates it is harmful if swallowed and causes skin and eye irritation. This guide adopts a more cautious stance, treating the free base as potentially corrosive, a common characteristic of unprotonated amines.[5][6]

The synthesized hazard profile is summarized below:

Hazard ClassGHS Hazard CodeSignal WordRationale
Acute Toxicity, OralH302Warning Harmful if swallowed. Based on data for the hydrochloride salt analog.
Skin Corrosion/IrritationH314 (Assumed)Danger Causes severe skin burns and eye damage. Based on data for analogous N-benzyl amines, which indicates corrosivity.[4][5][6] This is a more conservative classification than the "irritation" (H315) listed for the salt form.
Serious Eye Damage/IrritationH318 (Assumed)Danger Causes serious eye damage. Consistent with the skin corrosion potential and data for related amines.[4][6]

Core PPE Requirements: Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2-Benzyl-2,9-diazaspiro[5.5]undecane. The assumption of corrosivity mandates robust protection for all potential routes of exposure.

Eye and Face Protection

Direct contact with the eyes can cause serious, irreversible damage.[4]

  • Mandatory: Use chemical splash goggles that conform to ANSI Z87.1 standards.

  • Highly Recommended: In conjunction with goggles, use a full-face shield, especially when handling the neat solid, preparing solutions, or performing any operation with a risk of splashing.

Hand Protection

The skin is a primary route of exposure, and the compound is assumed to be corrosive.[6] Glove selection is therefore critical.

  • Material: Nitrile gloves are a suitable minimum requirement for incidental contact. For extended handling or when preparing solutions, consider more resistant materials like neoprene or butyl rubber.

  • Causality: Amines can permeate standard laboratory gloves. Double-gloving (wearing two pairs of nitrile gloves) is a prudent and field-proven technique that significantly reduces the risk of exposure from an undetected tear or permeation of the outer glove.

  • Practice: Always inspect gloves for tears or holes before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.

Body Protection

Protecting the skin from accidental contact is essential.

  • Standard: A buttoned, long-sleeved laboratory coat is required at all times.

  • Enhanced: For tasks involving larger quantities (>1 g) or a higher risk of splashing, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.

Respiratory Protection

While the compound is a solid, dust or aerosols may be generated.

  • Engineering Controls First: All handling of solid 2-Benzyl-2,9-diazaspiro[5.5]undecane must be conducted in a certified chemical fume hood to control airborne particulates.

  • When Required: If engineering controls are not available or in the event of a significant spill, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be necessary. All personnel requiring a respirator must be part of a respiratory protection program with proper fit-testing.

Operational Plan: A Step-by-Step Guide to Safe Handling

Procedural discipline is as vital as the PPE itself. The following workflow integrates safety checks at every stage.

Step 1: Pre-Handling Safety Checklist
  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and that airflow is optimal.

  • Gather Materials: Ensure all necessary equipment (spatulas, glassware, solvents) and a designated, labeled waste container are inside the fume hood.

  • Locate Safety Equipment: Confirm unimpeded access to an emergency eyewash station and safety shower.

  • Don PPE: Put on all required PPE (lab coat, double gloves, chemical splash goggles, and face shield) before approaching the chemical container.

Step 2: Handling the Chemical (Inside Fume Hood)
  • Weighing the Solid: Carefully open the container away from your face. Use a spatula to gently transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust.

  • Preparing Solutions: Slowly add the solid to the solvent to prevent splashing. If the dissolution is exothermic, add the solid in small portions and allow the solution to cool.

  • Immediate Cleanup: Clean any minor spills on the balance or fume hood surface immediately with a solvent-dampened cloth, which should then be disposed of as hazardous waste.

Step 3: Post-Handling Decontamination
  • Decontaminate Surfaces: Wipe down all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol), followed by a standard cleaning agent.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination:

    • Remove the outer pair of gloves.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves.

  • Disposal: Dispose of all single-use PPE (gloves, disposable aprons) in a designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water.[7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Workflow PPE Selection for 2-Benzyl-2,9-diazaspiro[5.5]undecane cluster_0 Task Assessment cluster_1 Required PPE start Define Experimental Task weighing Weighing Solid (<1g) start->weighing Small Scale solution Preparing Solution or Reaction start->solution Wet Chemistry spill Spill Cleanup / Large Quantity start->spill High Risk ppe_base Base PPE: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles weighing->ppe_base solution->ppe_base ppe_face Add Face Shield solution->ppe_face spill->ppe_base spill->ppe_face ppe_body Add Chemical Apron spill->ppe_body ppe_resp Add Respirator (If outside hood) spill->ppe_resp If applicable ppe_base->ppe_face Recommended

Caption: PPE selection workflow based on task-specific risks.

Disposal Plan

Proper disposal is the final and critical step of safe chemical handling.

  • Chemical Waste: All waste containing 2-Benzyl-2,9-diazaspiro[5.5]undecane, including reaction residues and rinsates, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of in a designated solid hazardous waste container. Do not discard these items in the regular trash.

By adhering to this comprehensive PPE and handling guide, researchers can effectively mitigate the risks associated with 2-Benzyl-2,9-diazaspiro[5.5]undecane, ensuring a safe laboratory environment for innovation and discovery.

References

  • Howei Pharm. (n.d.). CAS 1630907-21-9 C17H24N2O2 benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate 97%. Retrieved from [Link]

  • Haz-Map. (n.d.). N-Benzyl dimethylamine. Retrieved from [Link]

  • Chemspace. (n.d.). Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate. Retrieved from [Link]

  • Capot Chemical. (n.d.). 1714144-91-8 | cloridrato di benzile 2,9-diazaspiro[5.5]undecan-2-carbossilato. Retrieved from [Link]

  • Plytix. (2023, February 7). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet - N'-Benzyl-N,N-dimethylethylenediamine. Retrieved from [Link]

  • BuyChemJapan. (n.d.). Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate 95%. Retrieved from [Link]

  • PubChemLite. (n.d.). 9-benzyl-2,9-diazaspiro[5.5]undecane. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic spirocyclic endoperoxides: new antimalarial scaffolds. Retrieved from [Link]

Sources

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